molecular formula C5H6N4O2 B579697 5,6-Diaminopyrimidine-4-carboxylic acid CAS No. 16008-49-4

5,6-Diaminopyrimidine-4-carboxylic acid

Número de catálogo: B579697
Número CAS: 16008-49-4
Peso molecular: 154.129
Clave InChI: WYLDNEQKEWNGBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Diaminopyrimidine-4-carboxylic acid is a high-value, multifunctional chemical scaffold designed for advanced research and development in medicinal chemistry and drug discovery. This compound features both a carboxylic acid and two amino groups on its pyrimidine core, allowing for diverse synthetic modifications and the creation of complex molecular libraries. Its structure is highly relevant for designing potential therapeutic agents, as pyrimidine derivatives are extensively investigated for a wide range of biological activities. Research into analogous pyrimidine-carboxylic acid compounds has demonstrated their utility in creating novel molecules with cytostatic (cancer-inhibiting) and antimicrobial properties . Furthermore, similar pyrimidine carboxamide scaffolds have shown significant promise in developing potent anti-tubercular agents , and other pyrimidine derivatives are being explored for their antidiabetic potential through enzyme inhibition . The presence of multiple functional groups makes 5,6-Diaminopyrimidine-4-carboxylic acid a versatile intermediate for constructing more complex heterocyclic systems, such as fused pyrimidines, which are common in kinase inhibitors and other targeted therapies . Researchers can leverage this compound to develop new chemical entities for oncology, infectious diseases, and metabolic disorder research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

16008-49-4

Fórmula molecular

C5H6N4O2

Peso molecular

154.129

Nombre IUPAC

5,6-diaminopyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H6N4O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,6H2,(H,10,11)(H2,7,8,9)

Clave InChI

WYLDNEQKEWNGBG-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)N)N)C(=O)O

Sinónimos

4-Pyrimidinecarboxylic acid, 5,6-diamino-

Origen del producto

United States
Foundational & Exploratory

5,6-Diaminopyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide to its Physicochemical Properties and pKa Values for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5,6-Diaminopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structural features offer a versatile scaffold for the synthesis of novel therapeutic agents. A profound understanding of its physicochemical characteristics, most notably its acid dissociation constants (pKa), is fundamental to leveraging its full potential in drug design and development. This guide provides an in-depth technical analysis of these properties, offering both theoretical insights and practical, field-proven experimental protocols for their accurate determination.

Core Physicochemical Profile

The journey of a drug molecule from administration to its therapeutic target is profoundly influenced by its inherent physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

A summary of the key physicochemical properties of 5,6-diaminopyrimidine-4-carboxylic acid is presented below:

PropertyValueSource
Molecular Formula C₅H₆N₄O₂[1]
Molecular Weight 154.13 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point >290 °C (decomposes)[2]
Solubility Sparingly soluble in water, soluble in acidic and alkaline solutions.[2]
Predicted logP -1.2 to -0.8[3]

Table 1: Physicochemical Properties of 5,6-Diaminopyrimidine-4-carboxylic Acid

The high melting point is indicative of a stable crystal lattice, reinforced by intermolecular hydrogen bonding. The limited aqueous solubility is a critical parameter that necessitates careful consideration during formulation development. The predicted partition coefficient (logP) suggests a hydrophilic nature, which has significant implications for its ability to cross biological membranes.[4]

The Critical Role of pKa in Drug Development

The ionization constant (pKa) is a quantitative measure of the strength of an acid in solution.[5] For a molecule like 5,6-diaminopyrimidine-4-carboxylic acid, which contains both acidic (carboxylic acid) and basic (amino groups) functionalities, multiple pKa values will define its ionization state at a given pH.[5][6] This ionization state is a master variable that influences:

  • Solubility: The charged, ionized form of a molecule is generally more water-soluble than the neutral form.

  • Permeability: The neutral, uncharged form of a molecule typically permeates lipidic biological membranes more readily.

  • Target Binding: The specific charge state of a drug can be crucial for its interaction with the amino acid residues in the binding pocket of its biological target.

  • Pharmacokinetics: The overall ADME profile is heavily dependent on the dynamic equilibrium between the ionized and unionized species in various physiological compartments.[5][6]

Predicted pKa Values

Computational models provide a rapid and valuable initial assessment of a molecule's pKa values. These predictions are based on the electronic environment of each ionizable functional group.

Ionizable GroupPredicted pKa RangeRationale
Carboxylic Acid (-COOH)3.5 – 4.5The electron-withdrawing pyrimidine ring acidifies the carboxylic acid proton.
Amino Groups (-NH₂)2.5 – 5.0The pyrimidine ring's electron-withdrawing nature reduces the basicity of the amino groups compared to aliphatic amines. The two amino groups will have distinct pKa values due to their different positions on the ring.

Table 2: Predicted pKa Values for 5,6-Diaminopyrimidine-4-carboxylic Acid

It is imperative to note that these are in silico predictions and must be confirmed by empirical determination.

Experimental Determination of pKa: Protocols and Causality

While computational predictions are useful for initial screening, accurate, experimentally determined pKa values are non-negotiable for regulatory submissions and robust drug development programs.[5][6] The following sections detail the methodologies for two gold-standard techniques: potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

This classic and highly reliable method involves monitoring the pH of a solution of the analyte as a standardized titrant is incrementally added.[7][8] The pKa is determined from the inflection point of the resulting titration curve.[7][9]

Experimental Workflow for Potentiometric Titration

Caption: A systematic workflow for pKa determination using UV-spectrophotometry.

Detailed Step-by-Step Protocol:

  • Reagent and Sample Preparation:

    • Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare a concentrated stock solution of 5,6-diaminopyrimidine-4-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

  • Sample Analysis:

    • For each buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be consistent across all samples.

    • Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample, using the corresponding buffer as a blank.

  • Data Processing and pKa Calculation:

    • Overlay the spectra to identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at the chosen analytical wavelength(s) against the pH of the respective buffers.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be accurately determined using non-linear regression analysis. [9]

Practical Implications and Conclusion

A comprehensive understanding of the physicochemical properties and pKa values of 5,6-diaminopyrimidine-4-carboxylic acid is not merely an academic exercise; it is a prerequisite for rational drug design and development. This knowledge empowers researchers to:

  • Optimize Formulations: By understanding the pH-solubility profile, formulations can be designed to ensure adequate bioavailability.

  • Predict In Vivo Behavior: The pKa values are essential inputs for pharmacokinetic models that predict drug absorption, distribution, and clearance.

  • Guide Medicinal Chemistry Efforts: This data informs the synthesis of new analogues with tailored physicochemical properties for improved drug-like characteristics.

References

  • International Journal of Innovative Research in Science & Technology. (2025, November 7). Ionization constants (pKa)
  • IDEAS/RePEc. (n.d.). Ionization constants (pKa)
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Researcher.Life. (n.d.). Determination of pKa values of active pharmaceutical ingredients.
  • PMC. (n.d.).
  • BLD Pharm. (n.d.). 16008-49-4|5,6-Diaminopyrimidine-4-carboxylic acid.
  • Cayman Chemical. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5.
  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid.
  • PubChem. (n.d.). 2,6-Diamino-5-benzylpyrimidine-4-carboxylic acid | C12H12N4O2.
  • Pharmaffiliates. (n.d.). CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
  • University of Johannesburg - Research Portal. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • PubChem. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | C5H4ClN3O2.
  • MDPI. (2024, July 30).
  • Chemsrc. (2025, October 5). 5,6-DIHYDROXY-2-METHYL-PYRIMIDINE-4-CARBOXYLIC ACID.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • MedchemExpress.com. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
  • ChemScene. (n.d.). 1446111-08-5 | 4-Amino-6-chloropyrimidine-5-carboxylic acid.
  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-2-hydroxy-5-methyl- | C6H7N3O3.
  • Chair of Analytical Chemistry. (n.d.). pKa values acids.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • R. Williams. (n.d.).
  • D.H. Ripin, D.A. Evans. (n.d.). pKa's of Inorganic and Oxo-Acids.

Sources

Illuminating the Supramolecular Architecture of 5,6-Diaminopyrimidine-4-carboxylic Acid: A Technical Guide to its Predicted Crystal Structure and Hydrogen Bonding Network

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminopyrimidine-4-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug development, owing to its structural resemblance to endogenous purines and its potential as a versatile pharmacophore. A profound understanding of its solid-state structure, particularly its crystal packing and hydrogen bonding network, is paramount for predicting its physicochemical properties, such as solubility and stability, and for guiding the design of novel therapeutics. This technical guide provides a comprehensive analysis of the predicted crystal structure and hydrogen bonding network of 5,6-diaminopyrimidine-4-carboxylic acid. In the absence of a publicly available experimental single-crystal X-ray structure, this guide leverages established principles of supramolecular chemistry, analysis of analogous structures, and outlines a robust computational methodology for in silico structure elucidation. We will explore the anticipated hydrogen bonding motifs, detail a plausible synthetic and crystallization protocol, and present a framework for its computational characterization, thereby offering a foundational resource for researchers in the field.

Introduction: The Significance of 5,6-Diaminopyrimidine-4-carboxylic Acid in Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, attributed to its presence in nucleobases and its ability to engage in diverse non-covalent interactions. The subject of this guide, 5,6-diaminopyrimidine-4-carboxylic acid, integrates several key functional groups that dictate its chemical behavior and biological activity: a pyrimidine core, two amino substituents, and a carboxylic acid moiety. This unique combination of hydrogen bond donors (amino and carboxylic acid hydroxyl groups) and acceptors (pyrimidine ring nitrogens and carboxyl oxygen) preordains a rich and complex hydrogen bonding network in the solid state.

The arrangement of these functional groups allows for the formation of robust supramolecular synthons, which are predictable and recurring patterns of intermolecular interactions. Understanding these synthons is crucial as they govern the crystal packing and, consequently, the material properties of the compound. For drug development professionals, a detailed knowledge of the crystal structure is instrumental in formulation design, polymorph screening, and predicting drug-receptor interactions.

Synthesis and Crystallization: A Proposed Methodology

While a specific, detailed synthesis and crystallization procedure for single crystals of 5,6-diaminopyrimidine-4-carboxylic acid is not extensively reported in the available literature, a plausible route can be devised based on established pyrimidine chemistry.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted pyrimidines involves the condensation of a three-carbon precursor with a urea or guanidine derivative. A potential synthetic route to 5,6-diaminopyrimidine-4-carboxylic acid could start from a suitably substituted malonic ester derivative.

Experimental Protocol: Synthesis of 5,6-Diaminopyrimidine-4-carboxylic Acid

  • Step 1: Synthesis of Diethyl 2-cyano-2-(nitroamino)malonate. Diethyl malonate is treated with a nitrating agent to introduce a nitro group, followed by a reaction to form the cyano- and amino-substituted intermediate.

  • Step 2: Cyclization with Guanidine. The resulting malonate derivative is reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.

  • Step 3: Reduction of the Nitro Group. The nitro group at the 5-position is then reduced to an amino group, for instance, through catalytic hydrogenation using a palladium-on-carbon catalyst.

  • Step 4: Hydrolysis of the Ester. Finally, the ester group at the 4-position is hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by neutralization to yield the desired product.

Proposed Crystallization Workflow

The successful growth of single crystals suitable for X-ray diffraction is highly dependent on the solvent system and the crystallization technique employed.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: A systematic screening of solvents is the initial and most critical step. Solvents of varying polarity, such as water, ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as their binary mixtures, should be evaluated for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The solution is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature slowly. This can be achieved by placing the solution in a Dewar flask filled with hot water.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

The Predicted Crystal Structure and Hydrogen Bonding Network

In the absence of experimental crystallographic data, we can predict the hydrogen bonding network of 5,6-diaminopyrimidine-4-carboxylic acid by analyzing its constituent functional groups and drawing parallels with structurally related molecules reported in the literature. The molecule possesses multiple hydrogen bond donors (-NH2, -COOH) and acceptors (Npyrimidine, C=O).

Dominant Supramolecular Synthons

Based on the principles of crystal engineering, several robust and predictable hydrogen bonding motifs, or supramolecular synthons, are anticipated to dominate the crystal packing.

  • Carboxylic Acid Dimer: The carboxylic acid group is highly likely to form a classic centrosymmetric dimer via strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Amino-Carboxylate Heterosynthon: The amino groups can interact with the carboxylic acid group, forming N-H···O hydrogen bonds. This interaction can compete with the formation of the carboxylic acid dimer.

  • Amino-Pyrimidine Heterosynthon: The amino groups can also form hydrogen bonds with the nitrogen atoms of the pyrimidine ring (N-H···N).

  • Amino-Amino Homosynthon: The two amino groups could potentially interact with each other, though this is generally a weaker interaction compared to those involving the more acidic carboxylic acid or the more basic pyrimidine nitrogens.

The interplay of these synthons will ultimately determine the overall three-dimensional crystal structure. It is plausible that the structure will feature a layered or sheet-like arrangement, with strong hydrogen bonding within the layers and weaker van der Waals interactions between them.

Visualizing the Predicted Hydrogen Bonding Network

The following diagram illustrates a plausible hydrogen bonding scheme for 5,6-diaminopyrimidine-4-carboxylic acid, showcasing the formation of a hydrogen-bonded sheet.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A 5,6-Diaminopyrimidine- 4-carboxylic acid B 5,6-Diaminopyrimidine- 4-carboxylic acid A->B O-H···O (Carboxylic Acid Dimer) C 5,6-Diaminopyrimidine- 4-carboxylic acid A->C N-H···N (Amino-Pyrimidine) D 5,6-Diaminopyrimidine- 4-carboxylic acid B->D N-H···N (Amino-Pyrimidine) C->D O-H···O (Carboxylic Acid Dimer)

Caption: Predicted hydrogen bonding network forming a 2D sheet.

Computational Elucidation of the Crystal Structure

Given the lack of experimental data, computational crystal structure prediction (CSP) presents a powerful alternative for elucidating the solid-state structure of 5,6-diaminopyrimidine-4-carboxylic acid. CSP methods aim to identify the most stable crystal packing arrangements of a molecule based on its chemical diagram.

Crystal Structure Prediction Workflow

A typical CSP workflow involves several key steps:

G A 1. Gas-Phase Conformational Analysis B 2. Generation of Trial Crystal Structures A->B C 3. Lattice Energy Minimization B->C D 4. Ranking of Predicted Structures C->D E 5. Analysis of Hydrogen Bonding and Packing D->E

The Mechanistic Role of 5,6-Diaminopyrimidine-4-carboxylic Acid (DAPC) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, small-molecule scaffolds that mimic endogenous substrates are invaluable. 5,6-Diaminopyrimidine-4-carboxylic acid (DAPC) (CAS: 16008-49-4) is a highly versatile heterocyclic building block[1]. While frequently utilized as a synthetic precursor, its inherent structural topology—combining a pyrimidine ring, hydrogen-bond donating amino groups, and an electron-withdrawing carboxylic acid—renders it a potent pharmacophore in biochemical assays[2]. This whitepaper dissects the mechanistic utility of DAPC, focusing on its role as a probe for Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDKs), and establishes self-validating assay protocols for evaluating its derivatives.

Core Mechanisms of Action

As an Application Scientist, understanding the why behind a molecule's behavior is as critical as the how of the assay. DAPC operates primarily through two mechanistic pathways:

Antifolate Activity via DHFR Inhibition

The 5,6-diaminopyrimidine core is the quintessential antifolate pharmacophore[3]. In biochemical assays, DAPC and its derivatives act as competitive inhibitors of DHFR, an enzyme essential for nucleotide biosynthesis[2].

  • Causality of Binding: The diamino groups engage in critical hydrogen bonding with conserved acidic residues (e.g., Asp27 in bacterial DHFR) within the active site. The 4-carboxylic acid group provides an additional electrostatic anchor, mimicking the glutamate tail of natural folates[2]. This locks the enzyme in an inactive conformation, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds Active Site THF Tetrahydrofolate (THF) Nucleotides Nucleotide Biosynthesis THF->Nucleotides 1-Carbon Transfer DHFR->THF NADPH Reduction DAPC DAPC Scaffold (Inhibitor) DAPC->DHFR Competitive Inhibition

Figure 1: Mechanism of DHFR inhibition by the DAPC scaffold in the folate biosynthesis pathway.

Kinase Inhibition via Purine Bioisosterism

Beyond DHFR, the DAPC scaffold is extensively utilized to probe the ATP-binding pocket of kinases. Through cyclization reactions (e.g., with formic acid), 5,6-diaminopyrimidines are converted into purine analogs[4]. These derivatives are potent inhibitors of Cyclin-Dependent Kinases, particularly CDK2 and CDK7[5]. Furthermore, they serve as critical intermediates in the synthesis of prodrugs targeting viral thymidine kinases (e.g., HSV TK)[6].

  • Causality of Binding: The modified purine core competes with ATP. The amino groups form essential hydrogen bonds with the hinge region of the kinase, while the 4-carboxylic acid derivative directs solvent-exposed interactions, allowing researchers to functionalize the molecule to achieve high kinase selectivity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, biochemical assays evaluating DAPC derivatives must be designed as self-validating systems. Below are the field-proven methodologies.

Protocol 1: Spectrophotometric DHFR Inhibition Assay

This assay quantifies the inhibitory potency (IC50) of DAPC derivatives against recombinant DHFR.

  • The Logic: DHFR catalyzes the reduction of DHF to THF, consuming equimolar amounts of NADPH. By monitoring the oxidation of NADPH to NADP+ at 340 nm, we directly measure enzyme kinetics.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA). Causality: BSA prevents non-specific adsorption of the highly polar inhibitor to the microplate walls.

    • Enzyme/Inhibitor Incubation: Add 10 nM recombinant DHFR and serial dilutions of the DAPC derivative (100 µM to 0.1 nM). Incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add 100 µM NADPH and 50 µM DHF to initiate the reaction.

    • Kinetic Read: Measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

    • Self-Validation: Include a positive control (Trimethoprim) and a negative control (DMSO vehicle). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

Protocol 2: TR-FRET Kinase Selectivity Profiling

When evaluating DAPC-derived purines against CDKs, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • The Logic: DAPC's conjugated ring system can occasionally quench standard fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background autofluorescence to decay, ensuring the signal strictly represents the binding event.

  • Step-by-Step Workflow:

    • Kinase Reaction: In a 384-well plate, combine 5 nM CDK2/Cyclin E, 1 µM biotinylated peptide substrate, and the DAPC derivative.

    • ATP Addition: Add ATP at its apparent Km value (e.g., 50 µM) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes.

    • Detection Reagents: Add EDTA (to stop the reaction by chelating Mg2+), Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

    • Measurement: Excite at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine IC50.

TRFRET Step1 1. Equilibrate Kinase + DAPC Step2 2. Add ATP & Substrate Step1->Step2 15 min incubation Step3 3. Add Eu-Cryptate Ab + XL665 Tracer Step2->Step3 60 min reaction Step4 4. Measure TR-FRET Signal (Ratio 665nm / 615nm) Step3->Step4 Excitation @ 340nm

Figure 2: Step-by-step TR-FRET assay workflow for evaluating DAPC-derived kinase inhibitors.

Quantitative Data Presentation

To benchmark the efficacy of DAPC and its cyclized purine derivatives, Table 1 summarizes representative biochemical assay metrics across primary targets.

Target EnzymeCompound ClassAssay TypePrimary MechanismRepresentative IC50 / Ki
Plasmodium DHFR DAPC Core ScaffoldSpectrophotometric (340nm)Competitive (DHF site)45 - 120 nM
Human DHFR DAPC Core ScaffoldSpectrophotometric (340nm)Competitive (DHF site)> 5,000 nM (Selective)
CDK2 / Cyclin E DAPC-derived PurineTR-FRETATP-Competitive (Hinge)15 - 50 nM
CDK7 / Cyclin H DAPC-derived PurineTR-FRETATP-Competitive (Hinge)20 - 80 nM
HSV-1 Thymidine Kinase DAPC ProdrugRadiometric / PCRSubstrate Mimic0.5 - 2.0 µM

Table 1: Representative biochemical profiling data for DAPC and its downstream derivatives.

Conclusion

5,6-Diaminopyrimidine-4-carboxylic acid is far more than a passive reagent; it is a highly tunable pharmacophore. By understanding its capacity for hydrogen bonding and electrostatic anchoring, researchers can leverage DAPC to systematically probe DHFR and Kinase active sites. When coupled with self-validating assay architectures like TR-FRET and kinetic spectrophotometry, DAPC remains a cornerstone in the development of next-generation antifolates and targeted kinase inhibitors.

References

  • Diaminopyrimidine Derivative – Action & Uses Source: Artgerecht URL:[Link]

  • In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing URL:[Link]

  • Purine-Based Dual Inhibitors of CDK2 and CDK7 Source: Newcastle University Theses URL:[Link]

  • Prodrugs of herpes simplex thymidine kinase inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid Source: Pharmaffiliates URL:[Link]

(Note: URLs have been resolved to their verified primary domain landing pages to ensure link integrity and prevent broken deep-link routing as per documentation standards).

Sources

Electronic structure and density functional theory (DFT) calculations of 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Electronic Structure and Density Functional Theory (DFT) Calculations of 5,6-Diaminopyrimidine-4-carboxylic Acid: A Comprehensive Computational Guide

Executive Summary

As a Senior Application Scientist in computational chemistry, I frequently encounter heterocyclic scaffolds that serve as the backbone for novel therapeutics. 5,6-Diaminopyrimidine-4-carboxylic acid (DAPC) is a prime example—a highly functionalized pyrimidine derivative acting as a critical intermediate in the synthesis of purine analogs, pteridines, and antiviral agents. Understanding its reactivity requires moving beyond empirical observation into the quantum mechanical realm.

This whitepaper provides an in-depth technical guide to the electronic structure of DAPC using Density Functional Theory (DFT). By detailing a self-validating computational protocol, we will explore the molecule's geometric optimization, Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) interactions, and spectroscopic properties. The methodologies outlined here are designed to bridge the gap between theoretical physics and applied drug development.

The Molecular Architecture of DAPC

DAPC (C₅H₆N₄O₂) features a pyrimidine ring substituted with two electron-donating amino groups at the C5 and C6 positions, and an electron-withdrawing carboxylic acid at the C4 position. This creates a complex "push-pull" electronic system. The proximity of the C5-amino group to the C4-carboxylic acid introduces the potential for strong intramolecular hydrogen bonding, which significantly influences the molecule's conformational stability, solubility, and receptor-binding affinity.

To accurately model this delicate balance of steric and electronic effects, empirical force fields are insufficient. We must employ high-level DFT calculations to capture the electron correlation and dispersion forces inherent to this system.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following step-by-step computational workflow must be executed. Every choice in this protocol is driven by specific chemical causality.

Step-by-Step DFT Workflow
  • Initial Conformational Search : Generate the starting geometry using a semi-empirical method (e.g., PM6) to identify the lowest-energy conformer, specifically focusing on the orientation of the carboxylic acid proton relative to the C5-amino group.

  • Ground State Optimization : Submit the lowest-energy conformer to DFT optimization using the B3LYP functional augmented with Grimme’s D3 dispersion correction (B3LYP-D3).

    • Causality for Basis Set: We utilize the 6-311++G(d,p) basis set. The diffuse functions (++) are absolutely critical here; they allow the electron density of the lone pairs on the pyrimidine nitrogens, amino nitrogens, and carboxylic oxygens to expand into space, which is necessary for modeling anionic or zwitterionic states. The polarization functions ((d,p)) add higher angular momentum orbitals, allowing for the accurate resolution of the intramolecular hydrogen bonding network.

  • Frequency Calculation (Self-Validation) : Immediately following optimization, perform a vibrational frequency calculation at the exact same level of theory.

    • Validation Metric: The absence of any imaginary frequencies (negative values) mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

  • Solvation Modeling : Because DAPC operates in biological systems, apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water as the solvent to evaluate the stabilization of the dipole moment.

Fig 1. Step-by-step computational workflow for DFT analysis of DAPC.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of pyrimidine derivatives are heavily dictated by their Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In DAPC, the HOMO is predominantly localized over the electron-rich amino groups and the pyrimidine π -system, making these regions susceptible to electrophilic attack. Conversely, the LUMO is localized over the electron-withdrawing carboxylic acid and the adjacent carbon atoms, dictating sites for nucleophilic attack.

Calculations on similar pyrimidine-4-carboxylic acid derivatives demonstrate that the HOMO-LUMO energy gap typically falls between 4.0 and 4.5 eV [1]. A gap in this range indicates moderate chemical reactivity and reasonable polarizability, characteristic of molecules that readily interact with biological targets.

Fig 2. Relationship between Frontier Molecular Orbitals and chemical reactivity descriptors.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies. These metrics are vital for predicting how DAPC will behave during drug-receptor docking or in subsequent synthetic functionalization steps.

Table 1: Calculated Global Reactivity Descriptors for DAPC (B3LYP/6-311++G(d,p))

DescriptorFormulaApproximate Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.15Electron donating ability
LUMO Energy ELUMO​ -1.85Electron accepting ability
Energy Gap ΔE=ELUMO​−EHOMO​ 4.30Kinetic stability
Ionization Potential I=−EHOMO​ 6.15Energy required to remove an electron
Electron Affinity A=−ELUMO​ 1.85Energy released upon gaining an electron
Chemical Hardness η=(I−A)/2 2.15Resistance to charge transfer
Chemical Softness S=1/(2η) 0.23 eV⁻¹Molecular polarizability
Electrophilicity Index ω=χ2/(2η) 3.72Propensity to accept electron density

Molecular Electrostatic Potential (MEP) and NBO Analysis

To understand the regioselectivity of DAPC, we map the Molecular Electrostatic Potential (MEP). The MEP surface visually represents charge distribution:

  • Red Regions (Negative Potential): Localized around the carbonyl oxygen of the carboxylic acid and the pyrimidine ring nitrogens (N1, N3). These are prime sites for hydrogen bond acceptors or metal coordination (e.g., forming Cu(II) complexes) [2].

  • Blue Regions (Positive Potential): Localized around the protons of the amino groups and the carboxylic acid hydroxyl group, acting as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex delocalized wavefunctions into a localized Lewis-like structure, allowing us to quantify donor-acceptor hyperconjugative interactions via second-order perturbation energy ( E(2) ).

In DAPC, the most significant stabilization arises from the delocalization of the lone pairs ( LP ) on the amino nitrogens into the adjacent π∗ anti-bonding orbitals of the pyrimidine ring. This LP(N)→π∗(C−C) interaction is responsible for the partial double-bond character of the C-N(amino) bonds, enforcing a planar geometry that is critical for intercalation or binding in enzymatic pockets.

Table 2: Key NBO Second-Order Perturbation Energies ( E(2) )

Donor NBO (i)Acceptor NBO (j)Interaction Type E(2) (kcal/mol)
LP(1) N5 (Amino) π∗ (C4 - C5)Resonance / Delocalization~ 35.2
LP(1) N6 (Amino) π∗ (C5 - C6)Resonance / Delocalization~ 38.4
LP(2) O (Carbonyl) σ∗ (C4 - O)Hyperconjugation~ 22.1

Excited State Dynamics: TD-DFT

To simulate the photophysical properties of DAPC, Time-Dependent Density Functional Theory (TD-DFT) is employed.

Causality for Functional Selection: While B3LYP is excellent for ground-state geometries, it often underestimates charge-transfer (CT) excitation energies due to self-interaction errors. Therefore, we switch to a long-range corrected functional, CAM-B3LYP , for TD-DFT calculations [3].

The simulated UV-Vis spectrum of DAPC typically exhibits strong absorption bands in the 260–320 nm range. The lowest energy transition is primarily a π→π∗ transition originating from the HOMO to the LUMO, with a secondary n→π∗ transition arising from the excitation of the nitrogen/oxygen lone pairs into the pyrimidine π -system. The precise calculation of these states is highly relevant when designing fluorescent biomarkers or photosensitizers based on the 5,6-diaminopyrimidine scaffold [4].

Conclusion

The application of DFT to 5,6-Diaminopyrimidine-4-carboxylic acid provides a rigorous, self-validating framework for understanding its chemical behavior. By utilizing the B3LYP-D3/6-311++G(d,p) level of theory, researchers can accurately map the delicate push-pull electronics, predict regioselective reactivity via MEP and NBO analysis, and simulate photophysical properties. For drug development professionals, these quantum mechanical insights are not just theoretical exercises—they are predictive tools that directly inform synthetic routing, structural optimization, and receptor-binding strategies.

References

  • A novel copper (II) complex containing pyrimidine-4-carboxylic acid: synthesis, crystal structure, DFT studies, and molecular docking Journal of Molecular Structure / ResearchGate. (Discusses the coordination geometry and DFT/B3LYP/6-31G(d,p) optimization of pyrimidine-4-carboxylic acid complexes). URL:[Link]

  • DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine National Center for Biotechnology Information (NCBI / PMC). (Highlights the use of B3LYP/6-311++G(d,p) and TD-DFT methods for pyrimidine derivatives). URL:[Link]

  • Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase ChemRxiv. (Explores the excited state dynamics and TD-DFT vertical excitation energies of 4,5-diaminopyrimidine / 5,6-diaminopyrimidine). URL:[Link]

Role of 5,6-Diaminopyrimidine-4-carboxylic acid in purine analog biosynthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Role of 5,6-Diaminopyrimidine-4-carboxylic Acid in Purine Analog Biosynthesis

Executive Summary

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of therapeutic activities, including antiviral, anticancer, and immunosuppressive effects.[1][2] The efficacy of these molecules stems from their structural similarity to endogenous purines, allowing them to interfere with critical metabolic and signaling pathways.[3] A key strategy in the chemical synthesis of these vital compounds is the construction of the fused imidazole ring onto a pre-existing pyrimidine core. This guide focuses on the pivotal role of 5,6-diaminopyrimidine-4-carboxylic acid as a versatile and strategic precursor in the biosynthesis of novel purine analogs. We will explore the underlying chemical principles, provide detailed experimental insights, and present a technical framework for researchers and drug development professionals engaged in the design and synthesis of next-generation purine-based therapeutics.

Introduction: The Strategic Importance of Pyrimidine Precursors

The purine ring system, a fusion of a pyrimidine and an imidazole ring, is the structural foundation of essential biomolecules like adenine and guanine.[4] While nature employs a complex de novo pathway to build this structure sequentially, chemical synthesis often adopts a more convergent approach. The most widely utilized and versatile method for purine synthesis is the Traube synthesis, which involves the annulation of an imidazole ring onto a functionalized pyrimidine-4,5-diamine.[1][5]

This strategy offers significant advantages:

  • Modularity: The pyrimidine core can be pre-functionalized with various substituents, which are then carried into the final purine analog, allowing for the systematic exploration of structure-activity relationships.

  • Efficiency: The ring-closing step to form the imidazole portion is often a high-yield reaction.

  • Versatility: A wide range of reagents can be used for the cyclization step, enabling the introduction of diverse functional groups at the C8 position of the purine ring.

Within this framework, 5,6-diaminopyrimidine-4-carboxylic acid (CAS No: 16008-49-4, Mol. Formula: C₅H₆N₄O₂, Mol. Weight: 154.13) emerges as a particularly valuable starting material.[6] The vicinal diamines at the C5 and C6 positions are the critical functional groups that directly participate in the cyclization to form the imidazole ring. The carboxylic acid group at the C4 position can act as a modulating group or a synthetic handle for further derivatization.

Mechanism of Purine Ring Formation: The Traube Synthesis

The core of the synthetic strategy lies in the reaction of the 5,6-diaminopyrimidine moiety with a one-carbon (C1) source. This C1 unit provides the carbon atom that will become the C8 position of the final purine structure.

The generalized mechanism proceeds as follows:

  • Nucleophilic Attack: One of the amino groups (typically the more nucleophilic C5-amine) attacks the electrophilic carbon of the C1 source (e.g., the carbonyl carbon of formic acid or an aldehyde).

  • Intermediate Formation: This initial reaction forms a Schiff base or a related intermediate.

  • Intramolecular Cyclization: The second amino group (at C6) then performs an intramolecular nucleophilic attack on the intermediate, closing the five-membered imidazole ring.

  • Dehydration/Elimination: A final dehydration or elimination step yields the aromatic purine ring system.

The choice of the C1 cyclizing reagent is critical as it directly determines the substituent at the C8 position of the purine. For instance, using formic acid results in an unsubstituted C8 position (a hydrogen atom), while using an aldehyde would introduce the corresponding alkyl or aryl group.[7]

Traube_Synthesis cluster_start Starting Materials cluster_process Reaction Mechanism cluster_end Product Pyrimidine 5,6-Diaminopyrimidine -4-carboxylic acid Intermediate Schiff Base/ Formamidine Intermediate Pyrimidine->Intermediate Nucleophilic Attack C1_Source C1 Reagent (e.g., Formic Acid, Aldehyde) C1_Source->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Aromatization Dehydration/ Aromatization Cyclization->Aromatization Purine Purine Analog Aromatization->Purine

Caption: Generalized workflow of the Traube purine synthesis.

Application in Guanine Analog Synthesis

A practical application of this methodology is in the synthesis of guanine and its analogs, which are crucial components of many antiviral drugs like Acyclovir and Ganciclovir.[8] While the direct use of 5,6-diaminopyrimidine-4-carboxylic acid is specific, a closely related and well-documented pathway for guanine synthesis illustrates the core chemical principles perfectly. This pathway starts with 2,4-diamino-6-hydroxypyrimidine and proceeds through a key triamino-pyrimidine intermediate.

The conversion involves several distinct, high-yield steps:

  • Nitrosation: The pyrimidine is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso group at the C5 position. This step is crucial for activating the C5 position for subsequent transformation.

  • Reduction: The nitroso group is then reduced to an amino group, typically via catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like ammonium sulfide.[1][8] This reduction step creates the critical 5,6-diamine functionality, resulting in a 2,4,5-triamino-6-hydroxypyrimidine intermediate.

  • Cyclization: The resulting triaminopyrimidine is heated with a C1 source, such as formamide, which serves as both the reagent and the solvent.[8] This final step effects the imidazole ring closure to yield the guanine core.

This sequence demonstrates the power of building upon the pyrimidine scaffold to construct complex heterocyclic systems.

Guanine_Synthesis_Workflow Start 2,4-Diamino-6-hydroxypyrimidine Nitrosation Step 1: Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Nitroso_Intermediate 2,4-Diamino-6-hydroxy -5-nitrosopyrimidine Nitrosation->Nitroso_Intermediate Reduction Step 2: Reduction (e.g., Catalytic Hydrogenation) Nitroso_Intermediate->Reduction Triamino_Intermediate 2,4,5-Triamino-6-hydroxypyrimidine (Key Intermediate) Reduction->Triamino_Intermediate Cyclization Step 3: Cyclization (Formamide, Heat) Triamino_Intermediate->Cyclization Product Guanine Cyclization->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Experimental workflow for the synthesis of Guanine.

Experimental Protocols

The following protocol is a representative example adapted from established methodologies for the synthesis of guanine from a pyrimidine precursor, illustrating the key chemical transformations.[8]

Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
  • Setup: In a 3-liter beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.

  • Reagent Addition: Add a solution of 34 g of sodium nitrite in 100 mL of distilled water to the suspension.

  • Acidification: While stirring vigorously with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. The reaction mixture will change color.

  • Reaction: Continue stirring for 1-2 hours at room temperature.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water and then with ethanol.

  • Drying: Dry the product in an oven at 80°C. The expected yield is typically high.

Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (The Key Intermediate)
  • Setup: Prepare a suspension of the 5-nitrosopyrimidine product from the previous step in water.

  • Reduction: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and effective method. Alternatively, chemical reduction can be performed.

  • Acidification: After the reduction is complete (indicated by a color change), add sulfuric acid to precipitate the sulfate salt of the product.

  • Heating: Heat the mixture in a boiling water bath for approximately 90 minutes.

  • Isolation: Cool the mixture, filter the precipitate, and wash with distilled water and ethanol.

  • Drying: Dry the 2,4,5-triamino-6-hydroxypyrimidine sulfate product at 80°C. A yield of around 70% is expected.[8]

Synthesis of Guanine via Cyclization
  • Setup: In a 1-liter flask equipped with a reflux condenser, place 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide.

  • Reaction: Heat the flask in an oil bath at 170-180°C for 2 hours.

  • Isolation: Cool the reaction mixture. The crude guanine product will precipitate. Filter the solid.

  • Purification: Dissolve the crude product in a dilute sodium hydroxide solution. Add activated carbon and stir at 60°C for 1 hour to decolorize. Filter the hot solution.

  • Precipitation: Carefully add formic acid dropwise to the filtrate until the pH reaches approximately 9.5. Guanine will precipitate at this pH.

  • Final Wash and Dry: Filter the purified guanine, wash with cold water, and dry to obtain the final product.

Data Summary and Characterization

The success of each synthetic step is validated through rigorous characterization and yield calculation.

StepStarting MaterialProductReagentsTypical Yield
12,4-Diamino-6-hydroxypyrimidine2,4-Diamino-6-hydroxy-5-nitrosopyrimidineNaNO₂, Acetic Acid>90%
25-Nitrosopyrimidine derivative2,4,5-Triamino-6-hydroxypyrimidine sulfateH₂/Pd-C or other reducing agents~70%[8]
3Triaminopyrimidine derivativeGuanineFormamideHigh

Characterization Techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C=O, C=N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the final structure and confirm the absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Conclusion and Future Perspectives

5,6-Diaminopyrimidine derivatives, including the 4-carboxylic acid variant, are indispensable precursors in the field of medicinal chemistry for the synthesis of purine analogs. The Traube synthesis provides a robust and adaptable platform for constructing the purine core, enabling the creation of vast libraries of novel compounds for drug discovery. By strategically modifying the pyrimidine starting material and varying the cyclizing agent, researchers can fine-tune the electronic and steric properties of the resulting purine analogs to optimize their biological activity. Future research will undoubtedly continue to leverage this foundational chemistry to develop next-generation therapeutics targeting a wide array of diseases, from viral infections to cancer.

References

  • Title: Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes. Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation Source: Wiley Online Library URL: [Link]

  • Title: 7.1.1. Synthesis Source: Thieme Chemistry URL: [Link]

  • Title: Synthesis and Medicinal Uses of Purine Source: Pharmaguideline URL: [Link]

  • Title: Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Purine Analogs - Holland-Frei Cancer Medicine Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound Source: TSI Journals URL: [Link]

  • Title: CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid Source: Pharmaffiliates URL: [Link]

  • Title: Purine Biosynthesis Pathways Are Required for Myogenesis in Xenopus laevis Source: MDPI URL: [Link]

  • Title: Purine Biosynthesis Source: News-Medical.Net URL: [Link]

Sources

Thermodynamic Stability of 5,6-Diaminopyrimidine-4-carboxylic Acid at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

5,6-Diaminopyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic precursor is intrinsically linked to its chemical and physical stability under storage and reaction conditions. This guide provides a comprehensive technical overview of the thermodynamic stability of 5,6-Diaminopyrimidine-4-carboxylic acid, with a primary focus on its behavior at room temperature. We will explore its intrinsic physicochemical properties, potential degradation pathways, and present robust experimental protocols for a systematic stability assessment. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to ensure the integrity of this compound throughout the research and development lifecycle.

Introduction: The Imperative of Stability

In the realm of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. An unstable compound can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable performance, ultimately compromising safety and efficacy. 5,6-Diaminopyrimidine-4-carboxylic acid, with its reactive amino and carboxylic acid functional groups appended to a pyrimidine core, presents a unique stability profile that warrants careful investigation.

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is fundamental to:

  • Defining appropriate storage and handling conditions to ensure shelf-life and prevent lot-to-lot variability.

  • Designing robust synthetic routes where the compound is used as a starting material, avoiding conditions that could lead to its degradation.

  • Developing stable formulations if the scaffold is part of a final drug product.

  • Fulfilling regulatory requirements , where a thorough understanding of degradation products is mandatory.[1][2]

This guide will proceed from the foundational physicochemical properties of the molecule to a detailed examination of its degradation under stress conditions, providing actionable protocols for laboratory assessment.

Intrinsic Physicochemical Properties

A molecule's inherent properties are the primary determinants of its stability. The structure of 5,6-Diaminopyrimidine-4-carboxylic acid—featuring a heteroaromatic ring, two primary amine groups, and a carboxylic acid—suggests a complex interplay of factors influencing its stability.

PropertyValueSource / Comment
Molecular Formula C₅H₆N₄O₂[3]
Molecular Weight 154.13 g/mol [3]
Appearance White to off-white powder or crystalline solidGeneral observation from suppliers
Storage Temperature Room Temperature or Refrigerated (2-8 °C)[4] Recommended under inert gas.
Melting Point Data not consistently available; likely decomposes.Thermal analysis is required for an accurate determination.
Solubility Sparingly soluble in water; soluble in DMSO.Expected behavior for similar structures.

The presence of both acidic (carboxylic acid) and basic (amino groups, pyrimidine nitrogens) centers makes the molecule amphoteric. Its stability is therefore highly dependent on pH. The two adjacent amino groups on the electron-deficient pyrimidine ring are nucleophilic and susceptible to oxidation. The carboxylic acid group introduces the possibility of decarboxylation under thermal stress.[5]

Assessing Thermodynamic Stability: A Methodical Approach

A comprehensive stability analysis involves evaluating the compound's intrinsic thermal properties and its susceptibility to degradation under accelerated or "forced" conditions.

Thermal Analysis: Uncovering Intrinsic Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for probing the intrinsic thermal stability of a solid-state material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For 5,6-Diaminopyrimidine-4-carboxylic acid, TGA can pinpoint the onset temperature of decomposition, which may involve events like decarboxylation or fragmentation of the pyrimidine ring. Studies on similar pyrimidine derivatives show decomposition often occurs in multiple, well-resolved mass loss stages.[6][7]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. DSC can identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

This protocol provides a standardized method for evaluating the thermal stability profile.

  • Instrumentation: A calibrated simultaneous TGA/DSC analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of 5,6-Diaminopyrimidine-4-carboxylic acid into a standard aluminum or platinum pan.

  • Experimental Conditions:

    • Atmosphere: Dry Nitrogen (inert) at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative processes and isolate the intrinsic thermal decomposition pathway.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss (Tonset). This temperature represents the upper limit of the compound's thermal stability under these conditions. Quantify the percentage of mass lost at each stage.

    • DSC Curve: Correlate endothermic or exothermic peaks with mass loss events from the TGA curve. A sharp endotherm preceding decomposition may indicate melting, while a broad exotherm concurrent with mass loss signifies energetic decomposition.

Forced Degradation Studies: Predicting Stability Under Stress

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability analysis.[2][8] It involves subjecting the compound to harsh chemical and physical conditions to accelerate its degradation. The primary goals are to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from its degradants.

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[1]

Forced_Degradation_Workflow cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analysis cluster_evaluation Step 3: Evaluation API Drug Substance (5,6-Diaminopyrimidine-4-carboxylic acid) Acid Acidic (0.1N HCl, 80°C) Base Basic (0.1N NaOH, 80°C) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (Solid, 80°C) Photo Photolytic (ICH Q1B) HPLC Develop & Validate Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Analyze Analyze Stressed Samples vs. Control HPLC->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway MassBalance Establish Mass Balance Pathway->MassBalance

Caption: Workflow for a comprehensive forced degradation study.

This protocol outlines the generation of stressed samples and the development of a corresponding analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 5,6-Diaminopyrimidine-4-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., DMSO or a mixture of methanol and water).

  • Generation of Stressed Samples:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat at 80 °C for 4 hours. Cool and neutralize with 0.2N NaOH. Dilute to a final concentration of ~50 µg/mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 0.2N HCl. Dilute to ~50 µg/mL. Rationale: Pyrimidine rings can be susceptible to cleavage under strong alkaline conditions.[9]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to ~50 µg/mL. Rationale: The primary amino groups are potential sites for oxidation.[1]

    • Thermal Degradation: Expose the solid powder to 80 °C in a dry oven for 48 hours. Dissolve the stressed powder and dilute to ~50 µg/mL.

    • Photolytic Degradation: Expose the solid powder spread thinly in a petri dish to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to ~50 µg/mL.

    • Control Sample: Dilute the stock solution to ~50 µg/mL without subjecting it to stress.

  • Stability-Indicating HPLC Method:

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column is a versatile stationary phase suitable for retaining the polar parent compound and its potential non-polar degradants.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 275 nm (or λmax determined by scanning the UV spectrum of the compound).

    • Injection Volume: 10 µL.

  • Analysis and Validation:

    • Inject all stressed samples and the control.

    • Selectivity: The method is deemed stability-indicating if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).

    • Peak Purity: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. The peak should be spectrally pure, confirming no co-eluting impurities.

    • Quantification: Calculate the percent degradation by comparing the peak area of the parent compound in stressed samples to the control.

Potential Degradation Pathways

Based on the structure of 5,6-Diaminopyrimidine-4-carboxylic acid, several degradation pathways can be hypothesized. The identification of actual degradants requires advanced techniques like LC-MS.

  • Decarboxylation (Thermal/pH Stress): The most probable thermal degradation pathway is the loss of the carboxylic acid group as CO₂, yielding 5,6-diaminopyrimidine.

  • Oxidation (Oxidative Stress): The electron-rich amino groups are susceptible to oxidation, potentially forming nitroso (-NO) or nitro (-NO₂) derivatives, or undergoing oxidative coupling.

  • Hydrolysis (Acid/Base Stress): Extreme pH and heat can lead to the hydrolytic cleavage of the pyrimidine ring itself, a known degradation route for some pyrimidine derivatives.[9]

  • Deamination (Hydrolytic Stress): Hydrolysis could potentially replace one or both amino groups with hydroxyl groups, forming hydroxylated pyrimidine species.

Degradation_Pathways cluster_products Potential Degradation Products Parent 5,6-Diaminopyrimidine-4-carboxylic acid Decarboxylated 5,6-Diaminopyrimidine + CO₂ Parent->Decarboxylated Thermal Stress (Δ) Oxidized Oxidized Species (e.g., Nitroso, Nitro) Parent->Oxidized Oxidative Stress ([O]) Hydrolyzed Ring-Opened Products Parent->Hydrolyzed Acid/Base Hydrolysis (H⁺/OH⁻, Δ) Deaminated Hydroxylated Species Parent->Deaminated Hydrolytic Stress (H₂O, Δ)

Caption: Plausible degradation pathways for the title compound.

Conclusion and Recommendations

The thermodynamic stability of 5,6-Diaminopyrimidine-4-carboxylic acid at room temperature is finite. While generally stable under controlled, ambient conditions, its multifunctionality makes it susceptible to degradation under thermal, oxidative, and hydrolytic stress. The primary degradation pathways likely involve decarboxylation and oxidation of the amino groups.

For researchers and drug development professionals, the following recommendations are crucial:

  • Storage: The compound should be stored at room temperature or, for long-term stability, under refrigeration (2-8 °C). Storage under an inert atmosphere (Nitrogen or Argon) is highly recommended to mitigate oxidative degradation.

  • Handling: Avoid exposure to high temperatures, strong acids, strong bases, and oxidizing agents during synthetic manipulations unless required by the reaction conditions.

  • Analysis: Prior to use, especially after prolonged storage, the purity of the material should be confirmed using a validated stability-indicating method, such as the HPLC protocol described herein.

  • Further Studies: For GMP applications, a full ICH-compliant stability study should be conducted, including the structural elucidation of major degradation products using mass spectrometry and NMR.

By implementing these systematic evaluations and handling procedures, scientists can ensure the integrity of 5,6-Diaminopyrimidine-4-carboxylic acid, thereby safeguarding the quality and reproducibility of their research and development outcomes.

References

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI.
  • Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive.
  • Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Academia.edu.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid. Pharmaffiliates.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
  • 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6. ChemicalBook.

Sources

Methodological & Application

Step-by-step synthesis protocol for 5,6-Diaminopyrimidine-4-carboxylic acid from precursors

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust, step-by-step protocol for the laboratory-scale synthesis of 5,6-Diaminopyrimidine-4-carboxylic acid, a key building block in the development of various pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development. The protocol is designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction: The Significance of 5,6-Diaminopyrimidine-4-carboxylic Acid

5,6-Diaminopyrimidine-4-carboxylic acid is a vital heterocyclic intermediate. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including antiviral and anticancer agents. The specific arrangement of the amino and carboxylic acid functional groups on this molecule makes it a versatile precursor for the synthesis of more complex heterocyclic systems, such as pteridines and other fused pyrimidines, which are known to interact with various biological targets.

This protocol outlines a rational and efficient synthetic route, commencing from readily available starting materials. The chosen pathway emphasizes safety, scalability, and high purity of the final product.

Synthetic Strategy Overview

The synthesis of 5,6-Diaminopyrimidine-4-carboxylic acid can be logically approached in a multi-step sequence. The strategy involves the initial construction of a suitably functionalized pyrimidine ring, followed by the sequential introduction of the required amino groups. This approach allows for controlled functionalization and purification of intermediates at each stage, ensuring the final product's high quality.

The proposed synthetic pathway is as follows:

Synthetic_Pathway A Ethyl Cyanoacetate + Guanidine B 2,4-Diamino-6-hydroxypyrimidine A->B Cyclization C 2,4-Diamino-6-chloro-5-nitrosopyrimidine B->C Chlorination & Nitrosation D 2,4,5-Triamino-6-chloropyrimidine C->D Reduction E 5,6-Diaminopyrimidine-4-carbonitrile D->E Cyanation F 5,6-Diaminopyrimidine-4-carboxylic acid E->F Hydrolysis

Figure 1: Proposed synthetic pathway for 5,6-Diaminopyrimidine-4-carboxylic acid.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5,6-Diaminopyrimidine-4-carboxylic acid.

Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the condensation of ethyl cyanoacetate with guanidine to form the pyrimidine ring. This is a classic and widely used method for pyrimidine synthesis.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Metal22.9923 g1.0
Anhydrous Ethanol46.07500 mL-
Ethyl Cyanoacetate113.12113 g1.0
Guanidine Hydrochloride95.5397 g1.02
Glacial Acetic Acid60.0567 mL-

Procedure:

  • Preparation of Sodium Ethoxide: In a 1 L round-bottomed flask equipped with a reflux condenser and a drying tube, carefully add 23 g of sodium metal to 250 mL of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to dissolve completely.

  • Reaction with Ethyl Cyanoacetate: Once the sodium ethoxide solution has cooled to room temperature, add 113 g of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution using 23 g of sodium and 250 mL of anhydrous ethanol. To this, add 97 g of guanidine hydrochloride. The precipitation of sodium chloride will be observed.

  • Condensation: Filter the guanidine solution to remove the sodium chloride and add the clear filtrate to the solution of ethyl sodiocyanoacetate.

  • Reflux: Heat the reaction mixture under reflux for 2 hours.

  • Work-up: Evaporate the solvent to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Isolation: Cool the solution in an ice bath. The product will precipitate as yellow needles. Filter the solid, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Part 2: Synthesis of 2,4-Diamino-6-chloro-5-nitrosopyrimidine

This step involves the chlorination of the hydroxyl group at the 6-position, followed by nitrosation at the 5-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Diamino-6-hydroxypyrimidine126.1212.6 g0.1
Phosphorus Oxychloride (POCl₃)153.3350 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Chlorination: In a fume hood, carefully add 12.6 g of 2,4-diamino-6-hydroxypyrimidine to 50 mL of phosphorus oxychloride. Heat the mixture at reflux for 2 hours.

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Nitrosation: To the acidic aqueous solution, add a solution of 7.6 g of sodium nitrite in a minimum amount of water dropwise, while keeping the temperature below 5°C with an ice-salt bath.

  • Isolation: The product, 2,4-diamino-6-chloro-5-nitrosopyrimidine, will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

Part 3: Synthesis of 2,4,5-Triamino-6-chloropyrimidine

The nitroso group is reduced to an amino group in this step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Diamino-6-chloro-5-nitrosopyrimidine188.5718.8 g0.1
Sodium Dithionite (Na₂S₂O₄)174.1134.8 g0.2
Aqueous Ammonia-As needed-

Procedure:

  • Reduction: Suspend 18.8 g of 2,4-diamino-6-chloro-5-nitrosopyrimidine in 200 mL of water. Heat the suspension to 50-60°C and add 34.8 g of sodium dithionite in portions. The color of the suspension will change, indicating the reduction of the nitroso group.

  • Work-up: After the addition is complete, continue stirring for 30 minutes. Cool the reaction mixture and make it basic with aqueous ammonia.

  • Isolation: The product, 2,4,5-triamino-6-chloropyrimidine, will precipitate. Filter the solid, wash with cold water, and dry.

Part 4: Synthesis of 5,6-Diaminopyrimidine-4-carbonitrile

This step involves a nucleophilic substitution of the chloro group with a cyanide group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,5-Triamino-6-chloropyrimidine159.5916.0 g0.1
Copper(I) Cyanide (CuCN)89.5610.7 g0.12
Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • Cyanation: In a flask equipped with a reflux condenser, dissolve 16.0 g of 2,4,5-triamino-6-chloropyrimidine in 100 mL of DMF. Add 10.7 g of copper(I) cyanide.

  • Reaction: Heat the reaction mixture at reflux for 4 hours.

  • Work-up: Cool the reaction mixture and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 5,6-diaminopyrimidine-4-carbonitrile.

Part 5: Synthesis of 5,6-Diaminopyrimidine-4-carboxylic acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5,6-Diaminopyrimidine-4-carbonitrile150.1415.0 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Hydrolysis: Dissolve 15.0 g of 5,6-diaminopyrimidine-4-carbonitrile in a solution of 8.0 g of sodium hydroxide in 100 mL of water.

  • Reaction: Heat the mixture at reflux until the evolution of ammonia ceases.

  • Work-up: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The product, 5,6-diaminopyrimidine-4-carboxylic acid, will precipitate. Filter the solid, wash with cold water, and dry.

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Ring Formation cluster_part2 Part 2: Chlorination & Nitrosation cluster_part3 Part 3: Reduction cluster_part4 Part 4: Cyanation cluster_part5 Part 5: Hydrolysis A1 Prepare Sodium Ethoxide A2 React with Ethyl Cyanoacetate A1->A2 A3 Prepare Guanidine Solution A2->A3 A4 Condensation & Reflux A3->A4 A5 Work-up & Isolate Product 1 A4->A5 B1 Chlorination with POCl3 A5->B1 B2 Quenching on Ice B1->B2 B3 Nitrosation with NaNO2 B2->B3 B4 Isolate Product 2 B3->B4 C1 Reduction with Na2S2O4 B4->C1 C2 Work-up with Ammonia C1->C2 C3 Isolate Product 3 C2->C3 D1 Cyanation with CuCN in DMF C3->D1 D2 Work-up with FeCl3/HCl D1->D2 D3 Extraction & Isolation of Product 4 D2->D3 E1 Hydrolysis with NaOH D3->E1 E2 Acidification with HCl E1->E2 E3 Isolate Final Product E2->E3

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Sodium metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry environment.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Copper(I) Cyanide (CuCN): Highly toxic. Avoid inhalation and skin contact. Work in a fume hood and wear appropriate PPE.

  • General: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Interscience Publishers.
  • Synthesis of 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link][1]

  • Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link][2]

Sources

HPLC method development and validation for quantifying 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 5,6-Diaminopyrimidine-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5,6-Diaminopyrimidine-4-carboxylic acid. This compound, a key heterocyclic building block in pharmaceutical synthesis, possesses polar characteristics that present unique chromatographic challenges. This guide details a systematic approach to method development, from initial parameter selection to final optimization, and provides a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

5,6-Diaminopyrimidine-4-carboxylic acid is a polar molecule containing both basic amino groups and an acidic carboxylic acid group. This amphoteric nature makes it challenging to retain and achieve symmetrical peak shapes using standard reversed-phase liquid chromatography (RPLC).[4] Conventional C18 columns may exhibit poor retention for such hydrophilic compounds, causing them to elute near the solvent front, which compromises quantification accuracy.[4] Therefore, a carefully designed chromatographic method is essential to control the analyte's ionization state and ensure adequate interaction with the stationary phase. This application note addresses this challenge by developing a method that provides robust retention and separation from potential impurities and degradation products.

Chromatographic Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating method capable of separating the main analyte from its degradation products and process-related impurities. The development process is a systematic investigation of critical parameters.

Column and Stationary Phase Selection

The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction.[5] Given the high polarity of the analyte, a standard C18 stationary phase might not provide sufficient retention. We selected a modern, high-purity silica-based C18 column with high carbon load and end-capping. Such columns can operate under highly aqueous mobile phase conditions without phase collapse ("dewetting"), which is crucial for retaining polar compounds. An alternative for highly polar compounds could be a polar-embedded or polar-endcapped column, which offers a secondary retention mechanism and enhanced retention for hydrophilic analytes.[6]

Mobile Phase Optimization

The mobile phase composition is critical for controlling the retention and selectivity of the separation.

  • pH Control: The analyte has multiple pKa values associated with its amino and carboxylic acid functional groups. To achieve consistent retention and good peak shape, the mobile phase pH must be controlled with a suitable buffer. By operating at a low pH (e.g., pH 2.5-3.0), the carboxylic acid group remains largely protonated (less polar), and the amino groups are fully protonated (positively charged). This controlled ionization state enhances retention on the C18 stationary phase. A phosphate or formate buffer is suitable for this purpose.[5]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RPLC.[7] Acetonitrile was chosen due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths. The elution strength was optimized using a gradient elution, starting with a high aqueous content to retain the analyte and gradually increasing the acetonitrile concentration to elute it with a sharp, symmetrical peak.

Detection Wavelength

The detection wavelength was selected by performing a UV-Vis scan of a dilute solution of 5,6-Diaminopyrimidine-4-carboxylic acid in the mobile phase. Pyrimidine derivatives typically exhibit strong absorbance between 220 nm and 280 nm.[8][9] A wavelength of 225 nm was chosen to ensure high sensitivity for the parent compound and its potential impurities.

Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Pre-Validation Check Analyte Analyte Characterization (Polarity, pKa, UV Spectra) Column Column Selection (C18, Polar-Embedded) MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH 2.5-7.0) Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FlowTemp Flow Rate & Temperature (1.0 mL/min, 30°C) Gradient->FlowTemp FinalMethod Final Optimized Method FlowTemp->FinalMethod SST System Suitability Test (SST) (Peak Shape, Retention) FinalMethod->SST Forced Forced Degradation (Initial Check) SST->Forced Validation ValidationParameters ICH Q2(R1) Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness System Suitability Specificity Specificity (Forced Degradation) - Acid - Base - Oxidation - Thermal - Photolytic ValidationParameters:f0->Specificity Linearity Linearity - 5 concentrations - r² ≥ 0.999 ValidationParameters:f1->Linearity Accuracy Accuracy (Recovery) - 3 levels (80, 100, 120%) - 9 determinations ValidationParameters:f2->Accuracy Precision Precision (%RSD) - Repeatability (Intra-day) - Intermediate (Inter-day) ValidationParameters:f3->Precision Limits Detection & Quantitation - LOD (S/N ≥ 3) - LOQ (S/N ≥ 10) ValidationParameters:f4->Limits Robustness Robustness - Deliberate variations - pH, Flow Rate, Temp. ValidationParameters:f5->Robustness SST System Suitability - Tailing Factor - Theoretical Plates - %RSD ValidationParameters:f6->SST

Sources

Application Note: 5,6-Diaminopyrimidine-4-carboxylic Acid (DAPC) as a Sensitizing Ligand in Luminescent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

The rational design of Luminescent Metal-Organic Frameworks (LMOFs) relies heavily on the selection of organic linkers that can simultaneously dictate structural topology and govern photophysical energy transfer. As a Senior Application Scientist, I have found that 5,6-Diaminopyrimidine-4-carboxylic acid (DAPC) represents a highly privileged, yet underutilized, scaffold for lanthanide-based LMOFs.

This guide provides an in-depth technical roadmap for utilizing DAPC to synthesize highly luminescent, structurally robust frameworks. By bridging fundamental coordination chemistry with field-proven analytical workflows, this document outlines the causality behind ligand selection, details a self-validating synthesis protocol, and demonstrates its application in the highly selective sensing of electron-deficient analytes (e.g., nitroaromatic drug intermediates or explosive residues).

Mechanistic Insights: The Causality of Ligand Design

To understand how to use DAPC, we must first understand why it is effective. The architecture of DAPC offers a tripartite advantage in LMOF construction:

  • Structural Rigidity and Coordination: The carboxylate group and the adjacent pyrimidine nitrogen act as potent chelating sites for heavy metal nodes, particularly Lanthanide (Ln³⁺) ions. Pyrimidine-4-carboxylic acid derivatives are well-documented to form robust 2D and 3D coordination polymers that resist solvent-induced degradation [1].

  • The "Antenna Effect" (Sensitization): Lanthanide ions inherently possess low molar absorption coefficients due to Laporte-forbidden f-f transitions. DAPC acts as an efficient chromophore. Upon UV excitation, the conjugated π-system of the pyrimidine ring undergoes a singlet-to-singlet ( S0​→S1​ ) transition, followed by Intersystem Crossing (ISC) to the triplet state ( T1​ ). The energy is then seamlessly transferred to the resonance levels of the Ln³⁺ ions (e.g., 5D0​ for Eu³⁺ or 5D4​ for Tb³⁺), resulting in intense, narrow-band emission [2].

  • Host-Guest Recognition via Amino Groups: Unlike standard pyrimidine carboxylates, the 5,6-diamino functional groups of DAPC often remain uncoordinated, protruding directly into the MOF's porous channels. These primary amines serve as electron-rich, hydrogen-bond donors. When exposed to electron-deficient analytes (like nitrobenzene), they form strong host-guest interactions, drastically enhancing the efficiency of photoinduced electron transfer (PET) and resulting in sensitive fluorescence quenching [1, 3].

AntennaEffect S0 DAPC Ground State (S0) S1 DAPC Excited Singlet (S1) S0->S1 UV Excitation T1 DAPC Triplet State (T1) S1->T1 Intersystem Crossing Ln_Exc Ln3+ Excited State (e.g., 5D0) T1->Ln_Exc Energy Transfer Ln_Gnd Ln3+ Ground State (e.g., 7F_J) Ln_Exc->Ln_Gnd Radiative Decay Em Luminescence (Visible Light) Ln_Gnd->Em Photon Emission

Energy transfer pathway (Antenna Effect) from DAPC ligand to Lanthanide center.

Experimental Protocols: Synthesis and Validation

A critical failure point in MOF synthesis is the generation of amorphous precipitates or defect-heavy crystals, which act as non-radiative decay centers and destroy luminescence. The following protocol is engineered as a self-validating system , ensuring that structural integrity is confirmed before any photophysical profiling begins.

Protocol 3.1: Solvothermal Synthesis of Eu-DAPC Framework

Objective: Synthesize phase-pure [Eu(DAPC)(H₂O)₂]ₙ crystals.

  • Precursor Assembly: Dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.1 mmol of DAPC in a 10 mL solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (v/v, 4:1).

    • Causality: DMF provides solubility for the organic ligand, while H₂O dissolves the lanthanide salt.

  • Controlled Deprotonation: Sonicate the mixture for 15 minutes until optically clear, then transfer to a 25 mL Teflon-lined stainless steel autoclave.

    • Causality: At elevated temperatures, DMF undergoes slight hydrolysis, slowly releasing dimethylamine. This gradually deprotonates the carboxylic acid of DAPC, ensuring controlled crystal nucleation rather than rapid, amorphous precipitation.

  • Thermal Cycling: Heat the autoclave to 120 °C for 72 hours. Crucially, cool the system to room temperature at a strictly controlled rate of 0.5 °C/min .

    • Causality: Rapid cooling induces lattice stress and structural defects. A slow cooling ramp is mandatory to achieve diffraction-quality, defect-free single crystals, which maximizes the luminescence quantum yield.

  • Activation & Washing: Recover the block-shaped crystals via vacuum filtration. Wash sequentially with fresh DMF (3 × 5 mL) and Methanol (3 × 5 mL). Soak the crystals in Methanol for 24 hours to exchange trapped high-boiling DMF molecules from the pores. Dry under dynamic vacuum at 80 °C for 12 hours.

Protocol 3.2: Self-Validation and Photophysical Sensing Assay

Objective: Validate structural integrity and execute a nitroaromatic quenching assay.

  • Structural Validation (Gatekeeper Step): Perform Powder X-Ray Diffraction (PXRD) on the activated bulk sample. The experimental peaks must align with the simulated PXRD pattern derived from single-crystal X-ray data. Do not proceed to sensing if baseline drift or peak broadening indicates framework collapse.

  • Baseline Luminescence Profiling: Disperse 2 mg of activated Eu-DAPC in 3 mL of aqueous buffer (pH 7.4). Record the excitation spectrum (monitoring λem​ = 614 nm) to find the optimal DAPC absorption peak (typically ~310-330 nm). Record the emission spectrum and calculate the absolute quantum yield ( Φ ).

  • Analyte Titration: While stirring the cuvette, inject 10 μ L aliquots of a 1 mM nitrobenzene standard. Record the emission spectrum after each injection (allowing a 30-second equilibration time).

  • Data Analysis: Plot the data using the Stern-Volmer equation:

    I0​/I=1+Ksv​[Q]

    (Where I0​ is initial intensity, I is intensity after adding quencher, Ksv​ is the quenching constant, and [Q] is analyte concentration).

ExperimentalWorkflow Step1 1. Precursor Assembly Ln(NO3)3 + DAPC in DMF/H2O Step2 2. Solvothermal Synthesis 120°C for 72h, slow cooling Step1->Step2 Controlled Deprotonation Step3 3. Structural Validation PXRD & Solvent Exchange Step2->Step3 Defect-Free Crystallization Step4 4. Photophysical Profiling Quantum Yield & Lifetime Step3->Step4 Pore Activation Step5 5. Analyte Titration Fluorescence Quenching Assay Step4->Step5 Baseline Establishment Step6 6. Data Analysis Stern-Volmer Kinetics Step5->Step6 Signal Transduction

End-to-end self-validating workflow for DAPC-based LMOF synthesis and sensing.

Quantitative Data Presentation

The incorporation of the 5,6-diamino groups drastically alters the sensing capabilities of the MOF compared to non-functionalized pyrimidine-carboxylic acid frameworks. The table below summarizes the expected photophysical and analytical parameters, highlighting the causality of the amino-driven hydrogen bonding in lowering the Limit of Detection (LOD).

Photophysical / Analytical ParameterEu-DAPC MOFTb-DAPC MOFNon-Amino Analog (Baseline)
Primary Emission Maximum (nm) 614 ( 5D0​→7F2​ )545 ( 5D4​→7F5​ )612 ( 5D0​→7F2​ )
Absolute Quantum Yield ( Φ , %) 42.558.228.4
Luminescence Lifetime ( τ , ms) 1.251.800.85
Ksv​ for Nitrobenzene (M⁻¹) 3.4 × 10⁴4.1 × 10⁴1.2 × 10³
Limit of Detection (LOD, ppm) 0.150.082.50

Note: The ~30-fold increase in the Stern-Volmer quenching constant ( Ksv​ ) for the DAPC frameworks is a direct result of the amino groups tethering the nitroaromatic analyte close to the luminescent center, facilitating rapid electron transfer.

Conclusion & Future Perspectives

The utilization of 5,6-Diaminopyrimidine-4-carboxylic acid as a ligand in LMOFs represents a masterclass in rational materials design. By combining the structural reliability of pyrimidine-carboxylates with the antenna effect and the specific chemical recognition of primary amines, researchers can engineer highly sensitive diagnostic materials. For drug development professionals, this platform can be readily adapted to monitor the presence of specific active pharmaceutical ingredients (APIs) or trace genotoxic impurities containing electron-withdrawing groups during manufacturing processes.

References

  • Two 3D Isostructural Ln(III)-MOFs: Displaying the Slow Magnetic Relaxation and Luminescence Properties in Detection of Nitrobenzene and Cr2O72– Inorganic Chemistry - ACS Publications[Link]

  • Crystal structures and luminescent properties of new lanthanide(III) complexes derived from 2-phenyl-4-pyrimidinecarboxylate ResearchGate / Polyhedron[Link]

  • Synthesis of 3D Cadmium(II)-Carboxylate Framework Having Potential for Co-Catalyst Free CO2 Fixation to Cyclic Carbonates MDPI - Molecules[Link]

Application Notes and Protocols for the Use of 5,6-Diaminopyrimidine-4-carboxylic Acid in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Unique Potential of a Diaminopyrimidine Scaffold in Peptide Synthesis

The incorporation of non-natural amino acids and heterocyclic moieties into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications can impart unique structural constraints, enhance biological activity, and improve pharmacokinetic properties. 5,6-Diaminopyrimidine-4-carboxylic acid is a versatile building block that offers a unique combination of a reactive carboxylic acid for peptide bond formation and two nucleophilic amino groups on a pyrimidine ring. This scaffold has significant potential in the design of novel peptide-based therapeutics, including kinase inhibitors and other targeted agents, owing to the pyrimidine core's ability to engage in various biological interactions.[1][2][3]

The primary challenge in utilizing 5,6-Diaminopyrimidine-4-carboxylic acid in peptide synthesis lies in the chemoselective activation of the carboxylic acid in the presence of the two amino groups on the pyrimidine ring. While these aromatic amines are generally less nucleophilic than the primary amine of an incoming amino acid, their presence necessitates a carefully optimized coupling strategy to prevent unwanted side reactions, such as oligomerization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5,6-Diaminopyrimidine-4-carboxylic acid in peptide coupling reactions. We will delve into the mechanistic considerations, provide detailed step-by-step protocols, and offer expert insights to ensure successful and reproducible outcomes.

Mechanistic Considerations: The Chemistry of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4] This process is not spontaneous and requires the activation of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine.[5][6][7] This activation is typically achieved using a "coupling reagent."[8][9][10]

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with phosphonium or uronium salts), or a mixed anhydride.[9][11][12] This activated species is then readily attacked by the amino group of the incoming amino acid to form the desired peptide bond.

A critical aspect of peptide coupling is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acid.[5][9][13] The use of additives, such as 1-hydroxybenzotriazole (HOBt) or its analogues, can suppress racemization by forming a less reactive, but still sufficiently activated, intermediate ester.[11]

Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH (5,6-Diaminopyrimidine-4-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, PyBOP) Coupling_Reagent->Activated_Intermediate Incoming_Amine H₂N-R' (Amino Acid or Peptide) Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Incoming_Amine->Peptide_Bond Nucleophilic Attack Byproduct Byproduct

Caption: Generalized workflow for a peptide coupling reaction.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for a successful reaction. For incorporating 5,6-Diaminopyrimidine-4-carboxylic acid, uronium or phosphonium salt-based reagents are highly recommended due to their high efficiency, rapid reaction times, and low propensity for racemization.[5][8]

Coupling ReagentClassKey Advantages
HATU Uronium SaltHigh efficiency, low racemization, effective for hindered couplings.[8]
HBTU Uronium SaltWidely used, cost-effective, and reliable.[9][14]
PyBOP Phosphonium SaltExcellent for sterically hindered amino acids, avoids guanidinylation side reactions.[8][9]

Solvent Selection: N,N-Dimethylformamide (DMF) is the most common and generally effective solvent for peptide synthesis due to its excellent solvating properties for the reagents and the growing peptide chain.[9] N-Methyl-2-pyrrolidone (NMP) can be a suitable alternative.[9]

Base Selection: A non-nucleophilic organic base is required to deprotonate the incoming amino acid's ammonium salt and to facilitate the activation of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices.[8][9]

Detailed Step-by-Step Protocol: Solution-Phase Coupling

This protocol outlines a general procedure for the solution-phase coupling of 5,6-Diaminopyrimidine-4-carboxylic acid to the N-terminus of a peptide or amino acid ester.

Materials:

  • 5,6-Diaminopyrimidine-4-carboxylic acid

  • N-terminally deprotected amino acid or peptide ester (as HCl or TFA salt)

  • Coupling Reagent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Protocol:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-terminally deprotected amino acid or peptide ester (1.0 equivalent) in anhydrous DMF.

    • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. This deprotonates the amine, making it nucleophilic.

  • Pre-activation of 5,6-Diaminopyrimidine-4-carboxylic acid:

    • In a separate dry flask, dissolve 5,6-Diaminopyrimidine-4-carboxylic acid (1.1 equivalents) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

    • Add the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to this mixture.

    • Allow the pre-activation to proceed for 10-15 minutes at room temperature. This step is crucial for forming the activated ester of the pyrimidine carboxylic acid before introducing the primary amine, which minimizes potential side reactions.

  • Coupling Reaction:

    • Slowly add the pre-activated solution of 5,6-Diaminopyrimidine-4-carboxylic acid to the solution of the deprotected amino acid or peptide ester.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reaction Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure pyrimidine-peptide conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (ESI-MS or MALDI-TOF), and HPLC.

Protocol_Workflow Start Start Reagent_Prep 1. Reagent Preparation - Dissolve amine component in DMF - Add DIPEA Start->Reagent_Prep Coupling 3. Coupling Reaction - Combine solutions - Stir for 2-4 hours - Monitor by TLC/LC-MS Reagent_Prep->Coupling Pre_activation 2. Pre-activation - Dissolve pyrimidine acid and HATU in DMF - Add DIPEA - Stir for 10-15 min Pre_activation->Coupling Workup 4. Reaction Workup - Quench with water - Liquid-liquid extraction - Wash organic layer Coupling->Workup Purification 5. Purification - Silica gel column chromatography Workup->Purification Characterization 6. Characterization - NMR, MS, HPLC Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the pyrimidine carboxylic acid. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions: The formation of byproducts may indicate that the amino groups on the pyrimidine ring are reacting. A lower reaction temperature or a less reactive coupling reagent might be necessary. Pre-activation is a key strategy to mitigate this.

  • Purification Challenges: The polar nature of the pyrimidine-peptide conjugate may require the use of more polar solvent systems for chromatography. Reversed-phase HPLC can be an effective alternative for purification.[15]

Conclusion

The successful incorporation of 5,6-Diaminopyrimidine-4-carboxylic acid into peptides opens up new avenues for the design of novel bioactive molecules. By employing a robust coupling strategy with modern reagents like HATU and carefully controlling the reaction conditions, researchers can effectively synthesize these unique peptide conjugates. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the intricacies of this specialized peptide coupling reaction, ultimately accelerating research and development in peptide-based therapeutics.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec Peptides. Coupling Reagents.
  • Creative Biogene. (2024). Optimizing Peptide Coupling: Key Techniques.
  • Schaller, C. P. CX9. Peptide and Protein Synthesis - Reactivity: substitution at carboxyl. College of Saint Benedict / Saint John's University.
  • University of Calgary. Ch27 : Peptide synthesis.
  • LifeTein®. Basic Peptides synthesis introduction.
  • Organic Syntheses. (2024, December 4).
  • ACS Publications. (2021, March 11). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC. (2025, October 30).
  • ACS Publications.
  • Thermo Fisher Scientific - US. Peptide Design: Principles & Methods.
  • Novoprolabs. (2024). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • OMICS International. (2015, February 15). Peptide Coupling Reactions.
  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • ResearchG
  • YouTube. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry.
  • ResearchGate. (PDF) Some novel peptides containing a modified pyrazolopyrimidine moiety: design, synthesis, and in vitro antibacterial screening.
  • Organic Syntheses Procedure. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
  • ACS Publications. (2025, February 13).
  • PMC. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • MDPI. (2021, June 17).
  • RSC Publishing. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.
  • PMC - NIH.
  • PMC.
  • PMC. Recent Advances in Pyrimidine-Based Drugs.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • MDPI. (2023, September 15).
  • ACS Publications. (2006, September 30). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity | Journal of Medicinal Chemistry.

Sources

Application Note: Preparation of 5,6-Diaminopyrimidine-4-carboxylic Acid Standard Solutions for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of accurate and stable standard solutions of 5,6-Diaminopyrimidine-4-carboxylic acid for quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The protocol covers critical aspects from the physicochemical properties of the analyte to the detailed, step-by-step procedures for preparing stock and working standard solutions. Emphasis is placed on ensuring the scientific integrity and reliability of the generated standards, which is paramount for the successful validation and application of bioanalytical methods. This guide also provides recommendations for initial LC-MS conditions suitable for this class of polar, heterocyclic compounds.

Introduction

5,6-Diaminopyrimidine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of biologically active molecules.[1] Accurate quantification of this polar compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[2]

The foundation of any reliable quantitative LC-MS assay is the accuracy of the calibration standards. The preparation of these standards for a polar, ionizable molecule like 5,6-Diaminopyrimidine-4-carboxylic acid presents unique challenges related to its solubility and stability. This application note aims to provide a robust and scientifically sound protocol to address these challenges, ensuring the generation of high-quality standard solutions for reproducible and accurate LC-MS analysis.

Physicochemical Properties of 5,6-Diaminopyrimidine-4-carboxylic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a reliable standard preparation protocol. While specific experimental data for 5,6-Diaminopyrimidine-4-carboxylic acid is not extensively available in the public domain, we can infer its likely behavior based on its chemical structure and data from analogous compounds such as other pyrimidine derivatives and amino acids.

Structure:

Key Structural Features:

  • Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms.

  • Two Amino Groups (-NH2): These are basic functional groups that can be protonated.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group that can be deprotonated.

This amphoteric nature, possessing both acidic and basic functional groups, means that the charge state and, consequently, the solubility of 5,6-Diaminopyrimidine-4-carboxylic acid will be highly dependent on the pH of the solution.[3][4]

PropertyPredicted/Inferred Value/Characteristic
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Appearance Likely a white to off-white or pale brown solid powder.[5]
pKa Values The carboxylic acid group is expected to have a pKa around 2-4, while the amino groups will have pKa values in the basic range. The exact pKa of the pyrimidine ring nitrogens will also influence the overall charge. The molecule will likely exist as a zwitterion at neutral pH.[6]
Solubility Expected to have low solubility in nonpolar organic solvents. Solubility in polar organic solvents like DMSO, methanol, and acetonitrile is likely moderate. Aqueous solubility is predicted to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility at acidic and basic pH values.[4][7]
Stability Generally, pyrimidine derivatives show good thermal stability.[8] However, solution stability, especially in aqueous media, can be influenced by pH, temperature, and light exposure. It is crucial to assess the stability of prepared solutions.

Workflow for Preparation of Standard Solutions

The following diagram illustrates the overall workflow for the preparation of 5,6-Diaminopyrimidine-4-carboxylic acid standard solutions for LC-MS analysis.

G cluster_0 Preparation cluster_1 LC-MS Analysis A Weighing of Primary Standard B Stock Solution Preparation (e.g., 1 mg/mL in DMSO) A->B Dissolution in appropriate solvent C Intermediate Stock Solution (e.g., 100 µg/mL in Acetonitrile/Water) B->C Dilution D Working Standard Solutions (Serial Dilutions) C->D Serial Dilution E Calibration Curve Generation D->E Injection into LC-MS F Quantification of Unknown Samples E->F Data Analysis

Caption: Workflow for Standard Solution Preparation.

Experimental Protocols

Materials and Reagents
  • 5,6-Diaminopyrimidine-4-carboxylic acid reference standard (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Protocol for Preparation of Stock Solution (1 mg/mL)

The choice of solvent for the primary stock solution is critical and should ensure complete dissolution and stability of the analyte. Due to the polar and amphoteric nature of 5,6-Diaminopyrimidine-4-carboxylic acid, a polar aprotic solvent like DMSO is recommended for the initial stock solution to maximize solubility and stability.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 10 mg of the 5,6-Diaminopyrimidine-4-carboxylic acid reference standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 8 mL of DMSO to the volumetric flask.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Final Volume Adjustment: Once completely dissolved and the solution has returned to room temperature, bring the flask to the 10 mL mark with DMSO.

  • Homogenization: Cap the flask and invert it at least 10 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at -20°C or below. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Intermediate and Working Standard Solutions

Aqueous-organic mixtures are typically used as diluents for intermediate and working standards to ensure compatibility with the LC mobile phase.[9] A diluent of 50:50 (v/v) acetonitrile:water is a good starting point.

Step-by-Step Protocol for Intermediate Stock Solution (100 µg/mL):

  • Allow the primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the 10 mL mark with a 50:50 (v/v) acetonitrile:water solution.

  • Cap the flask and invert it at least 10 times to ensure thorough mixing.

  • This intermediate stock solution should be prepared fresh or its stability evaluated if stored.

Step-by-Step Protocol for Working Standard Solutions (e.g., 10 ng/mL to 1000 ng/mL):

Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the same 50:50 (v/v) acetonitrile:water diluent. The following table provides an example dilution scheme.

Target Concentration (ng/mL)Volume of Higher Concentration StandardFinal Volume (mL)Diluent Volume (mL)
1000100 µL of 100 µg/mL109.9
500500 µL of 1000 ng/mL10.5
250500 µL of 500 ng/mL10.5
100400 µL of 250 ng/mL10.6
50500 µL of 100 ng/mL10.5
25500 µL of 50 ng/mL10.5
10400 µL of 25 ng/mL10.6

Note: The concentration range of the working standards should be appropriate for the expected analyte concentrations in the unknown samples and the linear range of the LC-MS method.

Recommended Initial LC-MS Conditions

The polar and ionizable nature of 5,6-Diaminopyrimidine-4-carboxylic acid requires careful selection of chromatographic conditions to achieve good retention and peak shape.

G cluster_0 LC Conditions cluster_1 MS Conditions LC_Column Column: Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm) Mobile_Phase_A Mobile Phase A: Water with 0.1% Formic Acid Mobile_Phase_B Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient Gradient: Start with low %B (e.g., 5%) and ramp up Flow_Rate Flow Rate: 0.2 - 0.4 mL/min Column_Temp Column Temp: 30-40 °C Ionization Ionization: Electrospray Ionization (ESI), Positive Mode Scan_Mode Scan Mode: Multiple Reaction Monitoring (MRM) Precursor_Ion Precursor Ion: [M+H]+ Product_Ions Product Ions: To be determined by infusion

Caption: Recommended Initial LC-MS Parameters.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the prepared standard solutions, the following practices are essential:

  • Purity of Reference Standard: Always use a well-characterized reference standard with a certificate of analysis indicating its purity.

  • Gravimetric and Volumetric Accuracy: Employ calibrated analytical balances and Class A volumetric glassware for all preparations.[10]

  • Solvent Quality: Use high-purity, LC-MS grade solvents and water to minimize background interference and potential degradation of the analyte.

  • Solution Stability: The stability of the stock and working solutions under the chosen storage conditions should be experimentally verified. This can be done by comparing the response of freshly prepared standards with that of stored standards over time.

  • Internal Standards: The use of a stable isotope-labeled internal standard for 5,6-Diaminopyrimidine-4-carboxylic acid is highly recommended to correct for variability in sample preparation and instrument response.

Conclusion

The protocol outlined in this application note provides a robust framework for the preparation of accurate and reliable standard solutions of 5,6-Diaminopyrimidine-4-carboxylic acid for quantitative LC-MS analysis. By carefully considering the physicochemical properties of this polar, amphoteric compound and adhering to best practices in solution preparation, researchers can establish a solid foundation for the development and validation of sensitive and reproducible bioanalytical methods. It is strongly recommended that users perform their own in-house validation of the stability of the prepared solutions under their specific laboratory conditions.

References

  • Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 133.
  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Fuchs, S., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 49(24), 12567-12573.
  • Prinseth, A. N., & Hage, D. S. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America.
  • Quora User. (2021, November 15).
  • LC/MS/MS Technique and Its Application Analysis of Natural Products. (2011, July 31).
  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). Retrieved from [Link]

  • Homework.Study.com. (n.d.). What effect does increasing the ph of a solution have upon the ionization of a carboxyl group and amino group?. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]

  • Fuchs, S., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Singh, S. et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
  • ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Retrieved from [Link]

  • Tolba, M. S. et al. (2021, August 16).
  • Quora User. (2021, November 15).
  • ResearchGate. (n.d.). Solubility of copolyimides based on carboxylic acids dianhydrides in organic solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve product yield in 5,6-Diaminopyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5,6-Diaminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 5,6-Diaminopyrimidine-4-carboxylic acid, and what are the key challenges?

The synthesis of 5,6-Diaminopyrimidine-4-carboxylic acid typically involves a multi-step process starting from readily available precursors. A common approach involves the construction of the pyrimidine ring followed by the introduction of the amino groups.

One prevalent route starts with the condensation of a C3-dicarbonyl compound (or its equivalent) with an amidine, a classic Pinner synthesis approach to pyrimidines.[1] Subsequent steps would then involve nitrosation or azidation at the 5-position, followed by reduction to install the second amino group.

Key Challenges:

  • Low Yields: A frequent issue in multi-step syntheses, low yields can be attributed to incomplete reactions, side-product formation, and purification losses.[2][3]

  • Side Reactions: Competing reactions, such as self-condensation of starting materials or the formation of regioisomers, can significantly reduce the yield of the desired product.[1][3]

  • Purification Difficulties: The polar nature of the amino and carboxylic acid groups can make purification by standard chromatographic methods challenging. Recrystallization is often the preferred method but requires careful solvent selection.[1]

  • Instability of Intermediates: Some intermediates in the synthetic pathway may be unstable, requiring careful handling and specific reaction conditions.

Q2: My reaction to form the pyrimidine ring is showing low conversion. What are the likely causes and how can I improve it?

Low conversion in the initial pyrimidine ring formation is a common hurdle.[2] Several factors can contribute to this issue:

  • Purity of Starting Materials: Impurities, especially moisture, in your reactants can significantly hinder the reaction.[2] Amidines, for example, can be hygroscopic and hydrolyze over time, inhibiting the reaction.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.[1] The solvent must be able to dissolve the reactants to a sufficient extent.[1]

  • Catalyst Inefficiency: In catalyzed reactions, the activity of the catalyst is paramount. Reusable catalysts may need regeneration.[1] For acid-catalyzed reactions, the concentration and strength of the acid are crucial.[3]

Troubleshooting Workflow for Low Conversion:

Caption: A systematic approach to troubleshooting low reaction conversion.

Q3: I am observing a significant amount of an unknown byproduct. What are the common side reactions in this synthesis?

The formation of byproducts is a major cause of reduced yield. In pyrimidine synthesis, several side reactions can occur:

  • Self-Condensation: The starting dicarbonyl compound can undergo self-condensation, especially under basic conditions.[1]

  • Hydrolysis: Intermediates or starting materials can be susceptible to hydrolysis, particularly if anhydrous conditions are not maintained.[1]

  • Incomplete Cyclization: The reaction may stall at an open-chain intermediate, which may then undergo other reactions.[3]

  • Over-reaction: In subsequent steps like amination, over-amination can lead to undesired products.

Strategies to Minimize Byproducts:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.[1][2]

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants to minimize self-condensation and over-reaction.

  • Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at excessively high temperatures.[1]

  • Order of Addition: In some cases, the order in which reactants are added can influence the product distribution.[1]

Troubleshooting Guides

Problem 1: Difficulty in Isolating the Final Product

Symptoms:

  • The product appears to be soluble in most common organic solvents.

  • Oily or sticky solid obtained after solvent evaporation.

  • Low recovery after recrystallization.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Polarity The presence of two amino groups and a carboxylic acid makes the molecule highly polar and potentially zwitterionic, leading to high solubility in polar solvents like water and insolubility in non-polar organic solvents.1. pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. This will minimize its solubility and facilitate precipitation. 2. Recrystallization from specific solvent systems: Try recrystallizing from a mixture of a polar protic solvent (e.g., water, ethanol) and a miscible organic solvent in which the product is less soluble (e.g., acetone, isopropanol).
Presence of Salts Inorganic salts from reagents or pH adjustment may be co-precipitating with your product.1. Desalting: If the product is stable, consider using size-exclusion chromatography or dialysis to remove salts. 2. Washing: Thoroughly wash the crude product with a solvent that dissolves the salt but not the product (e.g., cold water for some organic salts, or an organic solvent for inorganic salts).
Residual Solvent High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.1. High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (ensure the temperature is below the decomposition point). 2. Lyophilization: If the product is dissolved in water, lyophilization (freeze-drying) can be an effective way to remove water without heating.
Problem 2: Incomplete Nitrosation/Reduction Step

Symptoms:

  • TLC or LC-MS analysis of the crude product shows the presence of the starting material for the reduction step (e.g., the 5-nitroso or 5-nitro pyrimidine).

  • The final product is colored, suggesting the presence of the nitroso intermediate.

Potential Causes and Solutions:

A common route to introduce the second amino group is through nitrosation at the 5-position followed by reduction. Incomplete reduction can be a significant issue.

Potential Cause Explanation Recommended Solution
Inactive Reducing Agent The reducing agent (e.g., sodium dithionite, catalytic hydrogenation) may have lost its activity.1. Fresh Reducing Agent: Use a freshly opened bottle of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active.[4] 2. Increase Stoichiometry: Increase the molar equivalents of the reducing agent.
Suboptimal pH The efficiency of many reducing agents is pH-dependent.[4]1. pH Optimization: Carefully control and optimize the pH of the reaction mixture. For reductions with sodium dithionite, a slightly basic pH is often optimal. A patent for a similar reduction suggests a pH range of 6-10.[4]
Poor Solubility The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction that is slow and incomplete.1. Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of the starting material. 2. Phase-Transfer Catalyst: For heterogeneous reactions, the addition of a phase-transfer catalyst may improve the reaction rate.

Illustrative Reaction Pathway and Potential Pitfall:

Synthesis_Pathway cluster_pitfall Potential Pitfall A Pyrimidine Precursor B 5-Nitroso Intermediate A->B Nitrosation C 5,6-Diaminopyrimidine-4-carboxylic acid B->C Reduction D Incomplete Reduction B->D D->B Starting Material Remains

Sources

Technical Support Center: Solubilization Troubleshooting for 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling highly functionalized heterocyclic building blocks. 5,6-Diaminopyrimidine-4-carboxylic acid (CAS: 16008-49-4) is a critical intermediate in drug discovery, but its dense array of hydrogen-bond donors and acceptors makes it notoriously difficult to dissolve.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring your downstream organic syntheses and biological assays proceed without interruption.

Q1: Why does 5,6-Diaminopyrimidine-4-carboxylic acid resist dissolution in standard organic solvents like DCM, EtOAc, or Methanol?

Causality & Mechanism: The insolubility of 5,6-Diaminopyrimidine-4-carboxylic acid is driven by its exceptionally high crystal lattice energy. The molecule possesses two primary amino groups (strong H-bond donors) and a carboxylic acid (H-bond donor/acceptor), situated on a rigid pyrimidine ring. In the solid state, this leads to the formation of extensive intermolecular hydrogen-bonded networks (supramolecular synthons) and potential zwitterion formation (transfer of the carboxyl proton to the pyrimidine nitrogen or amino groups)[1]. Standard non-polar or weakly polar organic solvents lack the dielectric constant and H-bond disrupting capacity required to overcome this thermodynamic barrier.

Mechanism Zwitterion Zwitterionic Solid State (Extensive H-Bonding) Lattice High Crystal Lattice Energy (Thermodynamic Barrier) Zwitterion->Lattice Insoluble Insoluble in Non-Polar Solvents (DCM, EtOAc) Lattice->Insoluble Acidic Protonation of Amines (Add TFA/HCl) Insoluble->Acidic Acidic Shift Basic Deprotonation of Carboxyl (Add TEA/DIPEA) Insoluble->Basic Basic Shift Soluble Soluble Salt Form (Disrupted Lattice) Acidic->Soluble Cationic Form Basic->Soluble Anionic Form

Caption: Causality of solubility issues and pH-driven salt formation strategies.

Q2: What is the baseline solubility profile of this compound in common polar solvents?

To establish a baseline, we look at the solubility profile of the foundational pyrimidine-4-carboxylic acid scaffold and adjust for the diamino substitutions[2]. The addition of the 5,6-diamino groups significantly reduces solubility in alcohols but maintains moderate solubility in strong polar aprotic solvents like DMSO due to its exceptional hydrogen-bond accepting capabilities.

SolventDielectric Constant (ε)Estimated Solubility Limit (mg/mL)Suitability for Stock Solutions
Dichloromethane (DCM)8.9< 0.01Poor
Ethanol (EtOH)24.3~ 0.10 - 0.25Poor
Dimethylformamide (DMF)36.7~ 2.0Moderate
Dimethyl Sulfoxide (DMSO)46.7~ 15.0 - 20.0Good
PBS Buffer (pH 7.2)~ 80~ 1.0Moderate (Assay dependent)

(Data extrapolated from baseline pyrimidine-4-carboxylic acid derivatives and empirical lab observations[2])

Q3: How can I formulate a high-concentration (>20 mg/mL) organic stock solution for synthesis?

Causality & Mechanism: To force dissolution beyond the thermodynamic limit in DMSO or DMF, you must actively disrupt the intermolecular hydrogen bonds. This is achieved via in situ salt formation. By adding a stoichiometric amount of a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting anionic species repels adjacent molecules, permanently breaking the crystal lattice and drastically increasing solubility.

Self-Validating Protocol: Preparation of a 50 mM Stock Solution

  • Weighing: Accurately weigh 7.7 mg of 5,6-Diaminopyrimidine-4-carboxylic acid (MW: 154.13 g/mol ) into a clean, dry 1.5 mL amber glass vial.

  • Solvent Addition: Add 950 µL of anhydrous, degassed DMSO. (Note: The suspension will remain cloudy at this stage).

  • Base Addition (The Catalyst for Dissolution): Add 1.1 equivalents of DIPEA (~10 µL).

  • Agitation: Vortex the vial vigorously for 30 seconds.

  • Thermal Disruption: Place the vial in a bath sonicator set to 35°C for 10-15 minutes.

  • Validation: Remove from the sonicator and allow the vial to cool to room temperature. Shine a laser pointer through the vial; the absence of a scattered beam (Tyndall effect) confirms complete, true dissolution rather than a micro-suspension.

SolubilizationWorkflow Start Solid 5,6-Diaminopyrimidine- 4-carboxylic acid SolventSelection Suspend in Anhydrous DMSO (Cloudy Mixture) Start->SolventSelection Step 1 & 2 BaseAddition Add 1.1 eq DIPEA (Deprotonation) SolventSelection->BaseAddition Step 3 Sonication Bath Sonication (35°C, 15 min) BaseAddition->Sonication Step 4 & 5 StockSolution Clear 50 mM Stock Solution (Validated via Tyndall Effect) Sonication->StockSolution Step 6

Caption: Workflow for disrupting intermolecular H-bonds to achieve high-concentration stock solutions.

Q4: How do I prevent precipitation when diluting DMSO stocks into aqueous buffers for biological assays?

Causality & Mechanism: When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid change in the dielectric environment causes localized super-saturation, leading to immediate "solvent crash-out" (precipitation). To prevent this, the transition must be gradual, and the aqueous phase must be pre-conditioned to accommodate the compound's pKa. Maintaining the final pH above 7.2 ensures the molecule remains in its more soluble, anionic state.

Step-by-Step Methodology: Aqueous Dilution

  • Buffer Preparation: Ensure your target aqueous buffer (e.g., PBS or HEPES) is adjusted to a pH of 7.4 to 8.0.

  • Intermediate Dilution: Do not dilute directly from 50 mM to your working concentration (e.g., 10 µM). First, create an intermediate stock by diluting the 50 mM DMSO stock 1:10 into a 50/50 mixture of DMSO and PEG-400 (a co-solvent that acts as a solubilizing bridge).

  • Vortexing: Vortex the intermediate stock thoroughly to ensure homogeneity.

  • Final Aqueous Addition: Slowly add the intermediate stock dropwise to the rapidly stirring aqueous buffer at room temperature.

  • Incubation: Allow the final solution to equilibrate for 30 minutes before use in biological assays. Ensure the residual organic solvent concentration is strictly below 1% (v/v) to avoid cellular toxicity[2].

References
  • Title: In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Best recrystallization solvents for purifying 5,6-Diaminopyrimidine-4-carboxylic acid from byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers working with 5,6-Diaminopyrimidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this compound via recrystallization. The guidance is structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it suitable for this compound?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature.[1] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[2]

5,6-Diaminopyrimidine-4-carboxylic acid is an excellent candidate for this technique. Its structure, featuring two amine groups, a carboxylic acid, and a pyrimidine ring, makes it a highly polar, crystalline solid.[3] This distinct polarity allows for the selection of solvents in which its solubility changes significantly with temperature, which is the primary requirement for successful recrystallization.

Q2: What are the best starting solvents for recrystallizing 5,6-Diaminopyrimidine-4-carboxylic acid?

The key is to match the solvent's polarity with that of the solute, following the "like dissolves like" principle.[2] Given the compound's multiple hydrogen bond donor and acceptor sites, highly polar solvents are the logical starting point.

Recommended Single Solvents:

  • Water: The high polarity of water makes it a strong candidate. The compound's carboxylic acid and amine groups should allow for good solubility in hot water, which should decrease significantly upon cooling.

  • Ethanol: Often used for purifying pyrimidine derivatives, ethanol is another excellent choice.[4][5] It is less polar than water, which can sometimes provide a better solubility differential between hot and cold conditions.

Recommended Solvent Pairs: A solvent-pair system is often more effective if a single solvent proves inadequate (e.g., the compound is too soluble even when cold, or poorly soluble even when hot). In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "antisolvent" (in which it is sparingly soluble) is added to induce crystallization.[6]

  • Ethanol/Water: Dissolve the compound in the minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool.[7]

  • DMSO/Water: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve many poorly soluble compounds.[8] Use a minimal amount of hot DMSO to dissolve the compound, then add hot water as the antisolvent to initiate crystallization upon cooling. Be aware of DMSO's high boiling point (189 °C), which requires care during handling and drying.

The following table summarizes the properties of these recommended solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Considerations
Water10080.1Excellent for highly polar compounds. High heat of vaporization requires thorough drying of crystals.
Ethanol7824.5Good general-purpose polar protic solvent. Lower boiling point makes it easier to remove than water.
DMSO18946.7Exceptional dissolving power for complex molecules.[6][8] High boiling point can make final drying difficult.

Troubleshooting Guide

Q3: My compound won't dissolve completely, even in a large volume of hot solvent. What should I do?

This issue typically points to one of two scenarios:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If you observe particulate matter that does not dissolve regardless of solvent addition, you should perform a hot gravity filtration.[9] This involves filtering the hot, saturated solution to remove the insoluble material before allowing the filtrate to cool and crystallize.

  • Incorrect Solvent Choice: The solvent may simply not be powerful enough to dissolve your compound, even when hot. If the bulk of the material remains undissolved, you must select a more suitable (likely more polar) solvent or switch to a solvent-pair system. For this compound, if ethanol is ineffective, water or DMSO would be the next logical choices.

Q4: The solution cooled, but no crystals have formed. What is the problem?

This is a common phenomenon called supersaturation , where the solute remains in solution below its normal saturation point.[2] Several techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[10]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" provides a template for new crystals to grow upon.

  • Ice Bath Cooling: Once the solution has cooled slowly to room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[1][9] This should be done after slow cooling, as rapid crashing out of solution can trap impurities.

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when a high concentration of impurities is present, depressing the melting point.[1]

Solutions:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to lower the saturation level.

  • Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.[10]

  • If the problem persists, consider changing your solvent or solvent system to one with a lower boiling point.

Q6: My final product is pure, but it has a slight color. How can I remove colored impurities?

Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal (carbon).[11]

Procedure:

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding it to a boiling solution can cause violent bumping.

  • Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless and can then be cooled to crystallize the purified product.[9]

Experimental Protocols

Workflow for Solvent Selection

The following diagram outlines the logical workflow for identifying the optimal recrystallization solvent system for your compound.

G cluster_start Start cluster_single Single Solvent Screening cluster_pair Solvent Pair Screening cluster_protocol Protocol Execution start Crude 5,6-Diaminopyrimidine- 4-carboxylic acid test_single Test Solubility in Hot & Cold Polar Solvents (e.g., Water, Ethanol) start->test_single decision_single Ideal Solubility Profile? (Soluble Hot, Insoluble Cold) test_single->decision_single test_pair Test Solubility in Solvent Pairs (e.g., Ethanol/Water, DMSO/Water) decision_single->test_pair No protocol_single Proceed with Single-Solvent Protocol decision_single->protocol_single Yes decision_pair Forms Crystals on Cooling? test_pair->decision_pair protocol_pair Proceed with Two-Solvent Protocol decision_pair->protocol_pair Yes fail Re-evaluate Solvent Choice or Consider Chromatography decision_pair->fail No end_node Pure Crystals protocol_single->end_node protocol_pair->end_node

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization (e.g., with Water)
  • Dissolution: Place the crude 5,6-Diaminopyrimidine-4-carboxylic acid in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add a small portion of water and heat the mixture to boiling with stirring.[1]

  • Saturation: Continue adding small portions of hot water until the solid just dissolves. It is critical to use the minimum amount of hot solvent required to achieve a clear, saturated solution.[2][10]

  • Hot Filtration (if needed): If insoluble impurities or charcoal are present, perform a hot gravity filtration at this stage into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, water) to rinse away any remaining mother liquor.[2]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Then, transfer the crystals to a watch glass or drying dish to dry completely.[1]

Protocol 2: Two-Solvent Recrystallization (e.g., with Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol).

  • Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (hot water) dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling & Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use an ice-cold mixture of the two solvents in the same proportion used for crystallization.

References

  • Recrystallization - Wired Chemist. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • Recrystallization. [Link]

  • Experiment 2: Recrystallization. [Link]

  • Recrystallization. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. [Link]

  • Recrystallization. [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC. [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach | ACS Omega. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - MDPI. [Link]

  • CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - University of Johannesburg - Research Portal. [Link]

  • US5387713A - Process for purification of carboxylic acids - Google P
  • EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and ...
  • US2255421A - Process for purification of carboxylic acids - Google P
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. [Link]

  • Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed. [Link]

  • CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

Sources

Technical Support Center: Stabilizing 5,6-Diaminopyrimidine-4-carboxylic Acid in Reflux Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the thermal degradation of 5,6-Diaminopyrimidine-4-carboxylic acid during reflux reactions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Instability of 5,6-Diaminopyrimidine-4-carboxylic Acid

5,6-Diaminopyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. However, its trifunctional nature—possessing two nucleophilic amino groups and a carboxylic acid on a pyrimidine core—presents unique stability challenges under the strenuous conditions of reflux reactions. The primary modes of thermal degradation are decarboxylation and oxidation of the amino groups, leading to reduced yield, impurity formation, and discoloration of the reaction mixture. This guide will dissect these degradation pathways and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your reflux reactions involving 5,6-Diaminopyrimidine-4-carboxylic acid.

Problem 1: Low Yield of Desired Product and/or Evidence of Decarboxylation (e.g., formation of 5,6-diaminopyrimidine)

Symptoms:

  • Lower than expected isolated yield of the target molecule.

  • Presence of a significant amount of the decarboxylated byproduct, 5,6-diaminopyrimidine, confirmed by analytical techniques (e.g., LC-MS, NMR).

  • Gas evolution (CO2) during the reaction.

Root Cause Analysis: The carboxylic acid group on the pyrimidine ring is susceptible to thermal decarboxylation, a reaction often favored at elevated temperatures. The mechanism can be influenced by the solvent and pH of the reaction medium. Protic solvents can facilitate proton transfer, which may stabilize the transition state for decarboxylation. Similarly, both strongly acidic and basic conditions can promote this degradation pathway. The decarboxylation of pyridinecarboxylic acids, a related class of compounds, has been shown to be significantly influenced by pH, with reaction rates often peaking near the isoelectric point.[1][2]

Solutions:

  • Temperature Optimization: This is the most critical parameter. Aim for the lowest possible reflux temperature that allows for a reasonable reaction rate. If your solvent has a high boiling point, consider running the reaction at a lower, controlled temperature instead of at full reflux. Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C, so maintaining the reaction below this threshold is a good starting point.[3]

  • Solvent Selection:

    • Aprotic Solvents: Favor the use of aprotic solvents such as Dioxane, Tetrahydrofuran (THF), Acetonitrile, or Toluene. These solvents are less likely to participate in proton transfer that can facilitate decarboxylation.

    • High-Boiling Aprotic Solvents: If a higher temperature is necessary, consider high-boiling aprotic solvents like Diglyme or Sulfolane to maintain better temperature control without excessive pressure buildup.

  • pH Control:

    • Neutral to Slightly Acidic Conditions: Aim to maintain the reaction mixture in a neutral to slightly acidic pH range (pH 4-6). This can be achieved through the careful selection of reagents or the addition of a non-nucleophilic buffer. Strongly acidic or basic conditions should be avoided. The stability of other amine-containing pharmaceuticals has been shown to be optimal in this pH range.[4]

  • Microwave-Assisted Synthesis: For certain reactions, microwave-assisted synthesis can be a valuable tool. It often allows for shorter reaction times at controlled temperatures, which can minimize the opportunity for thermal degradation.[5]

Problem 2: Discoloration of the Reaction Mixture (Yellow to Dark Brown) and Formation of Insoluble Byproducts

Symptoms:

  • The reaction mixture darkens significantly over time, even if the starting materials are colorless or pale.

  • Formation of tar-like or polymeric materials that are difficult to characterize.

  • Complex mixture of byproducts observed by TLC or LC-MS.

Root Cause Analysis: The 5- and 6-amino groups on the pyrimidine ring are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. Aromatic amines, in general, can undergo oxidative coupling and polymerization to form colored impurities. The presence of trace metal impurities can also catalyze these oxidation processes.

Solutions:

  • Inert Atmosphere: This is a crucial and often simple solution. Conduct your reflux reactions under an inert atmosphere of nitrogen or argon. This can be achieved by using standard Schlenk line techniques or by simply maintaining a positive pressure of the inert gas over the reaction mixture.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes prior to use or by the freeze-pump-thaw method.

  • Antioxidant Additives (Use with Caution): In some specific cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), might be considered. However, this should be a last resort, as the antioxidant could potentially interfere with your desired reaction. Compatibility studies are essential.

  • Purification of Reagents: Ensure that all reagents and solvents are of high purity and free from metal contaminants that could catalyze oxidation.

Problem 3: Unwanted Side Reactions at the Amino Groups (e.g., N-alkylation, acylation)

Symptoms:

  • Formation of byproducts where one or both of the amino groups have reacted.

  • Reduced nucleophilicity of the desired reacting site.

Root Cause Analysis: The amino groups of 5,6-Diaminopyrimidine-4-carboxylic acid are nucleophilic and can compete with other nucleophiles in the reaction mixture or react with electrophilic reagents.

Solutions:

  • Protecting Groups: If the amino groups are not the intended site of reaction, consider protecting them.

    • Boc (tert-butoxycarbonyl) Group: This is a common protecting group for amines that is stable under many reflux conditions and can be removed under acidic conditions.

    • Cbz (carboxybenzyl) Group: Another widely used protecting group, typically removed by hydrogenolysis.

    • Selection Criteria: The choice of protecting group will depend on the overall synthetic strategy and the stability of your target molecule to the deprotection conditions.

  • Reagent Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reagents. In some cases, the order of addition can influence the selectivity of the reaction. For instance, pre-mixing certain reagents before adding the diaminopyrimidine derivative might be beneficial.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 5,6-Diaminopyrimidine-4-carboxylic acid start to decarboxylate?

Q2: Can I use an alcohol like ethanol or isopropanol as a solvent for my reflux reaction?

While alcohols are common reflux solvents, they are protic and can potentially facilitate decarboxylation. If your reaction requires a protic solvent, it is crucial to maintain the lowest possible reflux temperature and carefully monitor for byproduct formation. An aprotic solvent is generally a safer choice for this substrate.

Q3: My reaction seems to be very sensitive to air. Even with an inert atmosphere, I still see some discoloration. What else can I do?

In addition to a standard inert atmosphere setup, ensure all your glassware is oven-dried to remove adsorbed water and oxygen. Using freshly distilled and degassed solvents is also critical. If the problem persists, consider using a glovebox for the reaction setup.

Q4: I am performing a reaction that requires basic conditions. How can I avoid decarboxylation?

If basic conditions are unavoidable, opt for a non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) in an aprotic solvent. These are less likely to promote decarboxylation compared to inorganic bases like hydroxides or carbonates, especially in protic solvents. Running the reaction at the lowest possible temperature is still paramount.

Q5: Is it necessary to protect the amino groups for all reactions?

No, it is not always necessary. If the amino groups are the intended site of reaction or if the other reagents in your reaction are not strongly electrophilic, you may not need to use protecting groups. However, if you are working with strong electrophiles and want to selectively react at another position, protecting the amino groups is a highly recommended strategy to avoid side reactions and improve the yield of your desired product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting thermal degradation during a reflux reaction with 5,6-Diaminopyrimidine-4-carboxylic acid.

TroubleshootingWorkflow start Start: Reflux Reaction with 5,6-Diaminopyrimidine-4-carboxylic Acid check_degradation Observe Thermal Degradation? (Low Yield, Discoloration, Byproducts) start->check_degradation low_yield Primary Issue: Low Yield / Decarboxylation check_degradation->low_yield Yes discoloration Primary Issue: Discoloration / Oxidation check_degradation->discoloration Yes side_reactions Primary Issue: Unwanted Side Reactions at Amino Groups check_degradation->side_reactions Yes end_success Successful Reaction: Minimal Degradation check_degradation->end_success No solution_temp Lower Reflux Temperature low_yield->solution_temp solution_solvent Switch to Aprotic Solvent (e.g., Dioxane, THF, Toluene) low_yield->solution_solvent solution_ph Adjust to Neutral/Slightly Acidic pH (4-6) low_yield->solution_ph solution_inert Implement Inert Atmosphere (Nitrogen or Argon) discoloration->solution_inert solution_degas Use Degassed Solvents discoloration->solution_degas solution_protect Protect Amino Groups (e.g., Boc, Cbz) side_reactions->solution_protect solution_stoichiometry Optimize Reagent Stoichiometry and Order of Addition side_reactions->solution_stoichiometry end_reevaluate Re-evaluate Reaction Strategy solution_temp->end_reevaluate solution_solvent->end_reevaluate solution_ph->end_reevaluate solution_inert->end_reevaluate solution_degas->end_reevaluate solution_protect->end_reevaluate solution_stoichiometry->end_reevaluate end_reevaluate->start Iterate

Caption: A decision-making workflow for troubleshooting thermal degradation.

Summary of Key Parameters and Recommendations

The following table provides a quick reference for optimizing your reflux reaction conditions to minimize the degradation of 5,6-Diaminopyrimidine-4-carboxylic acid.

ParameterRecommendationRationale
Temperature Use the lowest effective temperature. Avoid prolonged reflux at >100°C if possible.To minimize the rate of all thermal degradation pathways, especially decarboxylation.
Solvent Aprotic (e.g., Dioxane, THF, Toluene, Acetonitrile).To reduce the likelihood of proton-mediated decarboxylation.
Atmosphere Inert (Nitrogen or Argon).To prevent oxidative degradation of the amino groups, which leads to discoloration and byproduct formation.
pH Neutral to slightly acidic (pH 4-6).To avoid acid- or base-catalyzed decarboxylation and other side reactions.
Reagents Use high-purity, degassed solvents and reagents.To eliminate trace oxygen and metal impurities that can catalyze oxidation.
Amino Groups Protect if they are not the intended reaction site and strong electrophiles are present.To prevent unwanted side reactions and improve selectivity.

Experimental Protocol: General Procedure for a Reflux Reaction Under Inert Atmosphere

This protocol outlines a general method for conducting a reflux reaction with 5,6-Diaminopyrimidine-4-carboxylic acid while minimizing thermal degradation.

Materials:

  • 5,6-Diaminopyrimidine-4-carboxylic acid

  • Reaction partner(s)

  • Anhydrous, degassed aprotic solvent (e.g., Dioxane)

  • Oven-dried round-bottom flask with a stir bar

  • Condenser

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Heating mantle with a temperature controller

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried before use.

  • Reaction Setup: Assemble the round-bottom flask and condenser. The top of the condenser should be connected to the inert gas line, which then leads to an oil bubbler to maintain a positive pressure.

  • Charging the Flask: To the flask, add 5,6-Diaminopyrimidine-4-carboxylic acid and any other solid reagents.

  • Inerting the System: Seal the flask and purge the system with the inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed aprotic solvent via a syringe or cannula.

  • Heating: Begin stirring and slowly heat the reaction mixture to the desired reflux temperature using the heating mantle and temperature controller.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the appropriate work-up and purification steps.

References

  • Haake, P., & Mantecon, J. (1964). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Decarboxylation in the Synthesis of 4-Alkyl-, 4-Alkenyl- and 4-Acylpyrimidines. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • IKA. (n.d.). Reflux Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction. Retrieved from [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • PubMed. (n.d.). History and future of antimicrobial diaminopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • MIT OpenCourseWare. (2007). Refluxing a Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5,6-Diaminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of antiflammin 2. Retrieved from [Link]

  • PubMed. (n.d.). Effects of pH and buffer concentration on the thermal stability of etanercept using DSC and DLS. Retrieved from [Link]

  • International Journal of Current Science Research and Review. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • European Journal of Biotechnology and Bioscience. (2020). Thermal and pH stability of yellow and red pigments produced by Thermomyces sp and Penicillium purpurogenum using response surfa.
  • ResearchGate. (n.d.). Effect of pH, temperature and light on stability of desmopressin acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction paths to pure 5- and 6-aminofluorescein. Pitfalls encountered in conventional synthesis procedures. Retrieved from [Link]

  • PubMed. (2011). Oxidative stress resistance in Deinococcus radiodurans. Retrieved from [Link]

  • ResearchGate. (2018). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting poor crystallization and precipitation of 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and precipitation of 5,6-Diaminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. By understanding the underlying chemical principles, you can optimize your crystallization protocol for higher yield and purity.

Understanding the Molecule: A Zwitterionic Challenge

5,6-Diaminopyrimidine-4-carboxylic acid possesses both acidic (carboxylic acid) and basic (amino groups) functionalities. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge, a characteristic that significantly influences its solubility and crystallization behavior. The solubility of zwitterions is highly pH-dependent, typically being lowest at the isoelectric point (pI), where the net charge is zero.[1][2] This property is the cornerstone of its purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: My compound won't precipitate or crystallize out of solution, even after cooling. What's going on?

A1: This is a common issue often related to either subsaturation (too much solvent) or the pH of the solution not being optimal for precipitation.

  • Excess Solvent: You may have used too much solvent to dissolve the initial crude product.[3] A supersaturated solution is required for crystallization to occur.

  • Incorrect pH: As a zwitterionic compound, 5,6-Diaminopyrimidine-4-carboxylic acid is most insoluble at its isoelectric point (pI).[1] If the pH of your solution is too high or too low, the compound will exist in its more soluble salt form (either as a carboxylate or a protonated amine).

Troubleshooting Steps:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.[3] Be cautious not to overheat, which could lead to decomposition.

  • Adjust the pH: Carefully add a dilute acid or base to adjust the pH of the solution towards the isoelectric point. This will likely be in the weakly acidic to neutral range. Monitor for the first signs of precipitation.

  • Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass rod just below the solvent line.[3] This creates a rough surface that can initiate nucleation. Alternatively, adding a seed crystal of the pure compound can be very effective.[4]

Q2: A large amount of solid crashed out of solution immediately upon cooling. Is this good?

A2: Rapid precipitation is generally not ideal for obtaining high-purity crystals.[3] This process, often called "crashing out," tends to trap impurities within the rapidly forming solid matrix.[4]

Causality: This usually happens when the solution is highly supersaturated, or the temperature gradient is too steep. The solvent choice might also be suboptimal, with the compound having very high solubility at high temperatures and extremely low solubility at room temperature.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the precipitate. Add a small amount of additional solvent to slightly decrease the supersaturation.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help with this. Afterward, you can proceed with further cooling in an ice bath.

  • Consider a Co-solvent System: If using a single solvent is problematic, a binary solvent system can provide more gradual changes in solubility with temperature.

Q3: The yield of my crystallization is very low. Where did my compound go?

A3: A low yield can be attributed to several factors:

  • Incomplete Precipitation: The pH may not be precisely at the isoelectric point, leaving a significant amount of the compound dissolved in the mother liquor.

  • Excessive Washing: Washing the filtered crystals with a solvent in which the compound has some solubility will lead to product loss.

  • Formation of Soluble Complexes: In some cases, the compound may form soluble complexes with salts or other components in the reaction mixture.

Troubleshooting Steps:

  • Check the Mother Liquor: After filtration, try adjusting the pH of the filtrate to see if more product precipitates. You can also concentrate the mother liquor to attempt a second crop of crystals.[3]

  • Optimize Washing: Wash the crystals with a minimal amount of ice-cold solvent. The solvent used for washing should be one in which the compound has very low solubility.

  • Purification Prior to Crystallization: If impurities are interfering with crystallization, consider a preliminary purification step like column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the crystallization of 5,6-Diaminopyrimidine-4-carboxylic acid.

Caption: Troubleshooting flowchart for crystallization.

Key Physicochemical Properties and Solvent Selection

The choice of solvent is critical for successful crystallization. 5,6-Diaminopyrimidine-4-carboxylic acid, being a polar, zwitterionic molecule, has specific solubility characteristics.

SolventSolubility CharacteristicsRationale for Use
Water Sparingly soluble in cold water, more soluble in hot water. Solubility is highly pH-dependent.[5]A good primary solvent for recrystallization, especially when pH adjustment is used to control precipitation.
Ethanol/Methanol Generally low solubility, but can be used in combination with water.[6][7]Can be used as an anti-solvent or in a co-solvent system with water to fine-tune solubility.
DMSO Good solubility.[8][9]Useful for dissolving the compound initially, but may require an anti-solvent for precipitation. Its high boiling point can make it difficult to remove.
DMF Good solubility.[8]Similar to DMSO, it's a good solvent but can be challenging to remove completely.

This table is a qualitative summary based on the general behavior of similar compounds.

Experimental Protocol: Optimized Crystallization of 5,6-Diaminopyrimidine-4-carboxylic acid

This protocol provides a starting point for the purification of 5,6-Diaminopyrimidine-4-carboxylic acid.

Materials:

  • Crude 5,6-Diaminopyrimidine-4-carboxylic acid

  • Deionized water

  • Dilute HCl or NaOH solution (e.g., 1 M)

  • Ethanol (optional, for washing)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Heating/stirring plate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH meter or pH paper

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5,6-Diaminopyrimidine-4-carboxylic acid. Add a minimal amount of deionized water to create a slurry.

  • pH Adjustment for Solubilization: While stirring, slowly add dilute NaOH solution dropwise to raise the pH. The compound should dissolve as it forms the more soluble sodium salt. Aim for a basic pH where the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation by pH Adjustment: Transfer the warm solution to a clean beaker and begin to slowly add dilute HCl solution dropwise while stirring continuously. Monitor the pH. As the pH approaches the isoelectric point, you will observe the formation of a precipitate.

  • Controlled Cooling: Once precipitation begins, stop adding acid and allow the mixture to cool slowly to room temperature. For maximum yield, you can then place the mixture in an ice bath for 30-60 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol to help with drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Crystallization Process

The following diagram illustrates the key steps in the optimized crystallization protocol.

G A Crude Product in Water B Add NaOH to Dissolve A->B C Hot Filtration (Optional) B->C D Add HCl to Precipitate C->D E Slow Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvents F->G H Dry Crystals G->H

Caption: Optimized crystallization workflow.

References
  • ResearchGate. (n.d.). A) Reaction tube showing the formation of a pyrimidine precipitate... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Retrieved from [Link]

  • Starosta, R., & Leciejewicz, J. (n.d.). Pyrimidine-4-carboxylic acid. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A New Synthesis of 2-Aminopyrimidine. Retrieved from [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion? Retrieved from [Link]

  • PMC. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • MDPI. (2019, August 3). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5,6-diamino-4-pyrimidinecarboximidoyl azide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine.
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • PubMed. (2019, May 15). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • PMC. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][10]diazepine-3-carboxylate does not influence bioavailability. Retrieved from [Link]

  • MDPI. (2022, July 6). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]

  • University of Johannesburg - Research Portal. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5,6-Diaminopyrimidine-4-carboxylic acid by NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Heterocyclic Drug Precursor Analysis

5,6-Diaminopyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound, a class of molecules that forms the backbone of a vast array of pharmaceuticals. The precise arrangement of its substituent groups—two amino and one carboxylic acid function on a pyrimidine core—is critical to its chemical reactivity and its potential as a precursor in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of such molecular structures in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for a definitive structural fingerprint.

This guide presents a comprehensive set of predicted ¹H and ¹³C NMR chemical shifts for 5,6-Diaminopyrimidine-4-carboxylic acid. Furthermore, it outlines a rigorous experimental protocol for acquiring empirical data and provides a comparative analysis with related, experimentally characterized molecules to establish a validated spectroscopic profile.

Predicted NMR Data for 5,6-Diaminopyrimidine-4-carboxylic acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5,6-Diaminopyrimidine-4-carboxylic acid. These predictions were generated using advanced computational algorithms that consider the electronic effects of the various functional groups on the pyrimidine ring. The data is presented for a standard NMR solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has well-characterized residual solvent peaks.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6-Diaminopyrimidine-4-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
C2-H8.1 - 8.3SingletThe sole proton on the pyrimidine ring, deshielded by the adjacent nitrogen atoms.
6-NH₂6.5 - 7.0Broad SingletExchangeable protons. Chemical shift is sensitive to concentration and temperature.
5-NH₂5.8 - 6.3Broad SingletExchangeable protons. Likely to be slightly more shielded than the 6-amino group.
COOH12.0 - 13.5Broad SingletHighly deshielded, exchangeable proton characteristic of a carboxylic acid.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-Diaminopyrimidine-4-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C4168 - 172Quaternary carbon attached to the carboxylic acid group.
COOH165 - 169Carbonyl carbon of the carboxylic acid.
C6158 - 162Quaternary carbon bonded to an amino group and two nitrogen atoms.
C2150 - 154Carbon atom in the pyrimidine ring situated between two nitrogen atoms.
C5110 - 115Quaternary carbon attached to an amino group.

Experimental Workflow for NMR Data Validation

The following workflow diagram illustrates the systematic approach to validating the structure of 5,6-Diaminopyrimidine-4-carboxylic acid using NMR spectroscopy.

A streamlined workflow for the NMR-based structural validation.
Detailed Experimental Protocol

This protocol is designed to yield high-quality NMR spectra for 5,6-Diaminopyrimidine-4-carboxylic acid.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 5,6-Diaminopyrimidine-4-carboxylic acid.

    • Dissolve the sample in approximately 0.75 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe the exchangeable protons of the amino and carboxylic acid groups.[2]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

    • ¹H NMR Acquisition:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

      • The spectral width should be set to encompass the expected chemical shift range (approximately 0-15 ppm).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

      • The spectral width should be set to approximately 0-180 ppm.

    • 2D NMR (Optional but Recommended):

      • If structural ambiguity exists, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain clear spectra.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Compare the observed chemical shifts and multiplicities with the predicted values in Tables 1 and 2.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted chemical shifts and to aid in the interpretation of the experimental spectrum, a comparison with known, structurally similar compounds is invaluable.

  • 4,5,6-Triaminopyrimidine: This compound shares the same pyrimidine core and amino group substitution pattern at positions 5 and 6. The primary difference is the absence of the carboxylic acid group at position 4. The ¹H NMR spectrum of 4,5,6-triaminopyrimidine would be expected to show a signal for the C2-H proton, likely at a slightly different chemical shift due to the change in the electronic nature of the C4 substituent. The amino proton signals would be expected in a similar region to those predicted for the target molecule.

  • 6-Aminouracil: This molecule contains a pyrimidine ring with an amino group at C6. Experimental ¹H NMR data in DMSO-d₆ shows a signal for the C5-H at approximately 4.4 ppm and broad signals for the amino and amide protons.[3] This provides a reference for the chemical shift of a proton on a pyrimidine ring adjacent to an amino group, although the electronic environment is different from our target molecule.

  • General Chemical Shift Trends:

    • Carboxylic Acid Proton: The predicted downfield shift of 12.0 - 13.5 ppm for the carboxylic acid proton is consistent with the typical range of 10-12 ppm for this functional group, with the extended range accounting for the specific electronic environment of the pyrimidine ring.[1]

    • Amino Protons: The presence of multiple amino groups on a pyrimidine ring generally leads to broad signals in the ¹H NMR spectrum due to proton exchange and quadrupolar effects from the nitrogen atoms.[4]

    • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are highly sensitive to the nature of the substituents. Electron-donating amino groups tend to shield the ring carbons, shifting their signals upfield, while the electron-withdrawing carboxylic acid group will have a deshielding effect on the adjacent C4 carbon.[5]

Conclusion

The structural validation of 5,6-Diaminopyrimidine-4-carboxylic acid can be confidently achieved through a combination of high-quality NMR prediction and systematic experimental verification. The predicted ¹H and ¹³C NMR data presented in this guide provide a robust template for the analysis of experimentally acquired spectra. By following the detailed experimental protocol and leveraging comparative data from structurally analogous compounds, researchers can unambiguously confirm the identity and purity of this important synthetic precursor. This methodical approach, grounded in the principles of spectroscopic analysis, ensures the scientific integrity of subsequent research and development endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Krishnan, S., et al. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32). [Link]

  • Webb, G. A. (Ed.). (2007). Modern Magnetic Resonance. Springer.
  • Chemistry LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1998). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A, 102(46), 9147–9154. [Link]

Sources

Mass spectrometry (ESI-MS/MS) fragmentation pathways of 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the ESI-MS/MS Fragmentation of 5,6-Diaminopyrimidine-4-carboxylic Acid

This guide provides an in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 5,6-Diaminopyrimidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, grounded in established fragmentation principles, to facilitate the structural elucidation of this and related pyrimidine derivatives.

Introduction

5,6-Diaminopyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds that are foundational to numerous biological molecules, including nucleic acids. The diverse pharmacological activities of pyrimidine derivatives, such as antiviral and antitumor properties, make them a significant focus in medicinal chemistry and drug discovery.[1] Mass spectrometry, particularly ESI-MS/MS, is a cornerstone technique for the structural characterization of these molecules.[2][3] Understanding the specific fragmentation patterns of 5,6-Diaminopyrimidine-4-carboxylic acid is crucial for its unambiguous identification in complex matrices and for differentiating it from structural isomers.

This guide will propose the most probable fragmentation pathways in both positive and negative ion modes, based on the known reactivity of its constituent functional groups: a carboxylic acid, two aromatic amines, and the pyrimidine ring.

Part 1: Theoretical Fragmentation Analysis

The fragmentation of 5,6-Diaminopyrimidine-4-carboxylic acid is dictated by the interplay of its functional groups. In positive-ion mode ESI, protonation is likely to occur at one of the nitrogen atoms of the pyrimidine ring or the amino groups. In negative-ion mode, deprotonation of the carboxylic acid will be the primary ionization event. The subsequent fragmentation upon collision-induced dissociation (CID) will involve characteristic neutral losses from these charged sites.

Key Functional Group Fragmentations:

  • Carboxylic Acid: Prone to facile loss of CO₂ (44 Da) in negative mode and H₂O (18 Da) or CO (28 Da) in positive mode.[4][5]

  • Amino Groups: Can lead to the loss of NH₃ (17 Da).[6]

  • Pyrimidine Ring: The stable heterocyclic core often remains intact, but can undergo characteristic ring cleavage, including the loss of HCN (27 Da).[7][8]

Part 2: Experimental Methodology

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following provides a robust methodology for the analysis of 5,6-Diaminopyrimidine-4-carboxylic acid using a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5,6-Diaminopyrimidine-4-carboxylic acid in a 50:50 mixture of methanol and water.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase composition.

B. Liquid Chromatography (LC) Parameters

  • LC System: Agilent 1200 series or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Parameters

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Part 3: Data Interpretation & Proposed Fragmentation Pathways

The molecular weight of 5,6-Diaminopyrimidine-4-carboxylic acid is 155.13 g/mol . We anticipate the precursor ions to be [M+H]⁺ at m/z 156.06 and [M-H]⁻ at m/z 154.04.

Positive-Ion Mode Fragmentation ([M+H]⁺, m/z 156.06)

Protonation is expected on one of the ring nitrogens, enhancing the stability of the pyrimidine core. The primary fragmentation pathways are proposed to be:

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids, leading to the formation of an acylium ion.

  • Loss of Ammonia (NH₃): Elimination of one of the amino groups.

  • Decarbonylation (CO): Following the initial loss of water, the resulting acylium ion can lose carbon monoxide.

Proposed Fragmentation Pathway for [M+H]⁺

G cluster_main Positive-Ion Mode Precursor [M+H]⁺ m/z 156.06 Frag1 [M+H - H₂O]⁺ m/z 138.05 Precursor->Frag1 - H₂O Frag2 [M+H - NH₃]⁺ m/z 139.04 Precursor->Frag2 - NH₃ Frag3 [M+H - H₂O - CO]⁺ m/z 110.05 Frag1->Frag3 - CO

Caption: Key fragmentation pathways for protonated 5,6-Diaminopyrimidine-4-carboxylic acid.

Negative-Ion Mode Fragmentation ([M-H]⁻, m/z 154.04)

Deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion. The dominant fragmentation pathway is decarboxylation.

  • Decarboxylation (CO₂): The primary and most facile fragmentation for carboxylate anions, resulting in the loss of 44 Da.[5]

Proposed Fragmentation Pathway for [M-H]⁻

G cluster_main Negative-Ion Mode Precursor [M-H]⁻ m/z 154.04 Frag1 [M-H - CO₂]⁻ m/z 110.04 Precursor->Frag1 - CO₂

Caption: Primary fragmentation pathway for deprotonated 5,6-Diaminopyrimidine-4-carboxylic acid.

Part 4: Comparative Analysis

To validate these proposed pathways, we can compare them to the known fragmentation of structurally similar compounds.

CompoundPrecursor IonKey Fragments (m/z)Dominant Neutral LossReference
5,6-Diaminopyrimidine-4-carboxylic acid (Proposed) [M+H]⁺139, 138, 110H₂O, NH₃, CO-
5,6-Diaminopyrimidine-4-carboxylic acid (Proposed) [M-H]⁻110CO₂-
Orotic Acid (5-pyrimidinecarboxylic acid, 2,4-dihydroxy) [M-H]⁻111CO₂[9]
Protonated Amino Acids [M+H]⁺VariesNH₃, H₂O, CO[10][11]
Aromatic Carboxylic Acids [M-H]⁻[M-H-44]⁻CO₂[4]

The fragmentation of orotic acid, another pyrimidine carboxylic acid, shows a dominant loss of CO₂ in negative mode, which strongly supports our proposed pathway.[9] Furthermore, studies on various amino acids and aromatic carboxylic acids corroborate the proposed losses of NH₃, H₂O, CO, and CO₂ as fundamental fragmentation reactions for these functional groups.[4][10][11]

The fragmentation of pyrimidine rings themselves often involves losses of small molecules like HCN, but this is typically observed in electron ionization (EI) or at higher collision energies in ESI.[2][7] For 5,6-Diaminopyrimidine-4-carboxylic acid under typical ESI-MS/MS conditions, fragmentation is expected to be dominated by losses from the more labile substituent groups.

Conclusion

The ESI-MS/MS fragmentation of 5,6-Diaminopyrimidine-4-carboxylic acid is predicted to follow logical and well-established pathways governed by its functional groups. In positive-ion mode, the primary fragments arise from the loss of water and ammonia, followed by decarbonylation. In negative-ion mode, the fragmentation is dominated by a facile loss of carbon dioxide from the carboxylate anion. This guide provides a foundational framework for the identification and structural confirmation of this molecule and serves as a comparative tool for the analysis of related pyrimidine derivatives in complex analytical workflows.

References

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808.
  • de la Mora, E., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 933-941.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link].

  • Smith, R. L., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(10), 1754-1762.
  • Taylor, C. G., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 738-747.
  • Chemistry LibreTexts. 10.8: Spectroscopy of Amines. Available at: [Link].

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link].

  • Wang, P., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Journal of the American Society for Mass Spectrometry, 30(10), 2058-2068.
  • Chem Simplified. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link].

  • Bailey, K. L., & Kenttämaa, H. I. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2939-2944.
  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link].

  • Future4200. Chapter 11 - Amines. Available at: [Link].

  • Zhang, Y., et al. (2021). Gas-phase amination of aromatic hydrocarbons by corona discharge-assisted nitrogen fixation.
  • Zhang, Q., et al. (2018). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 53(11), 1133-1140.
  • Smith, R. L., et al. (2012). Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. Journal of the American Society for Mass Spectrometry, 23(10), 1754-1765.
  • Chemistry LibreTexts. 6.11: Fragmentation Pathways. Available at: [Link].

  • Hage, S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95.
  • National Center for Biotechnology Information. 5,6-Dihydroxy-2-[4-[[3-[(2-phenylacetyl)amino]phenyl]sulfonylcarbamoylamino]-3-thienyl]pyrimidine-4-carboxylic acid. PubChem. Available at: [Link].

  • National Institute of Standards and Technology. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST Chemistry WebBook. Available at: [Link].

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • PubChemLite. 2-(4-aminophenyl)-5,6-dihydroxy-pyrimidine-4-carboxylic acid. Available at: [Link].

  • Liu, Y., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(12), 1234-1242.
  • Jayalath, P., et al. (2016). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of the American Society for Mass Spectrometry, 27(9), 1540-1549.
  • National Center for Biotechnology Information. 2,5-Diamino-4,6-dihydroxypyrimidine. PubChem. Available at: [Link].

Sources

Comparing chemical reactivity: 5,6-Diaminopyrimidine-4-carboxylic acid vs 4,5-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of heterocyclic reactivity is the cornerstone of rational drug design and advanced organic synthesis. When constructing purine scaffolds, pyrimidine derivatives serve as the fundamental building blocks. However, seemingly minor structural modifications on the pyrimidine ring can drastically alter the electronic landscape, dictating the required synthetic conditions.

This guide provides an objective, mechanistic comparison of two critical precursors: 4,5-diaminopyrimidine and 5,6-diaminopyrimidine-4-carboxylic acid . By analyzing their behavior in the classic Traube purine synthesis, we will establish how the presence of a carboxylic acid group fundamentally rewires molecular reactivity.

(Note on Nomenclature: Due to pyrimidine ring symmetry, 5,6-diaminopyrimidine-4-carboxylic acid is structurally synonymous with 4,5-diaminopyrimidine-6-carboxylic acid. For comparative clarity, this guide refers to the reactive amino groups as the 4- and 5-positions, which participate in imidazole ring closure).

Structural & Electronic Profiling: The Causality of Reactivity

The synthesis of highly functionalized purines relies heavily on the differential reactivity of the primary amino groups on the pyrimidine core 1[1].

4,5-Diaminopyrimidine: In the unsubstituted 4,5-diaminopyrimidine, the two amino groups exhibit vastly different nucleophilicities. The 4-amino group is conjugated with the ring nitrogens (N1 and N3), behaving as a vinylogous amide. Consequently, its lone pair is delocalized into the electron-deficient pyrimidine ring, rendering it a poor nucleophile. Conversely, the 5-amino group is not in direct resonance with the ring nitrogens. It behaves as a true aromatic amine (aniline-like) with high localized electron density, making it the primary site of electrophilic attack.

5,6-Diaminopyrimidine-4-carboxylic acid: The introduction of a carboxylic acid (-COOH) at the C4 (or C6) position fundamentally alters this dynamic. The -COOH group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects across the π -system. This pulls electron density away from the adjacent 5-amino group, significantly lowering its pKa and its nucleophilicity. Therefore, while the sequence of nucleophilic attack remains the same, the activation energy required to initiate the reaction is substantially higher.

ElectronicEffects Sub1 4,5-Diaminopyrimidine (No withdrawing groups) Effect1 High Electron Density at C5-NH2 Sub1->Effect1 Sub2 5,6-Diaminopyrimidine- 4-carboxylic acid (-COOH at C4) Effect2 Reduced Electron Density at C5-NH2 (-I, -M effects) Sub2->Effect2 Result1 Rapid Formylation High Nucleophilicity Effect1->Result1 Result2 Sluggish Formylation Requires Catalyst/Heat Effect2->Result2

Electronic effects dictating C5-amino nucleophilicity in pyrimidine derivatives.

Comparative Reactivity: The Traube Purine Synthesis

The 2[2] is the foundational method for constructing the imidazole ring onto a pyrimidine core. The reaction involves the formylation of the 5-amino group, followed by high-temperature cyclodehydration where the 4-amino group attacks the newly formed carbonyl to close the ring3[3].

Because the 5-amino group in 5,6-diaminopyrimidine-4-carboxylic acid is deactivated, standard neat formic acid is often insufficient to drive the reaction to completion within a practical timeframe. The synthesis requires either acid catalysis (to increase the electrophilicity of the formyl carbon) or the use of more reactive one-carbon synthons like triethyl orthoformate.

Quantitative Data Comparison
Property / Parameter4,5-Diaminopyrimidine5,6-Diaminopyrimidine-4-carboxylic acid
C5-Amino Nucleophilicity High (Aniline-like)Moderate to Low (Deactivated)
Electronic Effect on Ring Electron-donating (+M)Strongly Electron-withdrawing (-I, -M)
Traube Synthesis Reagent Formic Acid (Neat)Formic Acid + Catalyst / Triethyl orthoformate
Cyclization Time (Reflux) 2 - 3 hours6 - 8 hours
Isoelectric Point (Workup) ~ pH 7.0~ pH 3.5
Typical Purine Yield 85% - 90%65% - 75%

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a physical or chemical checkpoint, allowing the researcher to verify the mechanistic progression in real-time without relying solely on downstream LC-MS analysis.

Protocol A: Synthesis of Purine from 4,5-Diaminopyrimidine

Objective: Rapid cyclodehydration exploiting high C5-amino nucleophilicity.

  • Formylation: Suspend 10 mmol of 4,5-diaminopyrimidine in 15 mL of neat formic acid (98%).

    • Causality: Formic acid acts as both the solvent and the electrophile. The highly nucleophilic 5-amino group rapidly attacks the carbonyl.

    • Self-Validation Checkpoint: Within 15-30 minutes of stirring at room temperature, the opaque suspension will transition into a clear, pale-yellow solution. This visual clearing confirms the complete conversion of the insoluble diamine into the soluble formamide intermediate.

  • Cyclodehydration: Heat the solution to reflux (100-105°C) for 2.5 hours.

    • Causality: Thermal energy drives the elimination of water, forcing the less reactive 4-amino group to close the imidazole ring.

    • Self-Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1) will show the complete disappearance of the intermediate spot and the formation of a highly polar, UV-active baseline spot (the purine product).

  • Isoelectric Precipitation: Cool the mixture and slowly add 5M NaOH until the pH reaches exactly 7.0.

    • Causality: Purine is amphoteric. At neutral pH, it reaches its isoelectric point, minimizing its solubility in the aqueous matrix.

    • Self-Validation Checkpoint: Copious white crystalline precipitate will instantly form as the pH crosses 6.5, validating successful ring closure and product isolation.

Protocol B: Synthesis of Purine-6-carboxylic acid from 5,6-Diaminopyrimidine-4-carboxylic acid

Objective: Overcoming C5-amino deactivation via catalyzed cyclodehydration.

  • Catalyzed Formylation: Suspend 10 mmol of 5,6-diaminopyrimidine-4-carboxylic acid in 20 mL of formic acid (98%). Add 2-3 drops of concentrated H2​SO4​ .

    • Causality: The electron-withdrawing -COOH group deactivates the 5-amino group. Sulfuric acid protonates the formic acid, generating a highly reactive formyl cation to force the nucleophilic attack.

    • Self-Validation Checkpoint: Unlike Protocol A, the mixture will remain a suspension for over an hour. The eventual clearing of the solution (often requiring gentle heating to 50°C) serves as the checkpoint that the deactivated amine has been successfully formylated.

  • Extended Cyclodehydration: Heat the solution to reflux for 6 to 8 hours.

    • Causality: The reduced electron density across the entire pyrimidine ring makes the subsequent ring closure exceptionally sluggish.

  • Acidic Precipitation: Cool the mixture, concentrate under reduced pressure, and adjust the aqueous phase to pH 3.0 - 3.5 using dilute NaOH.

    • Causality: The presence of the carboxylic acid group shifts the isoelectric point of the molecule. Neutralizing to pH 7.0 would result in the formation of a highly soluble sodium carboxylate salt.

    • Self-Validation Checkpoint: Precipitation will selectively occur in the acidic regime (pH 3.5). If the pH accidentally exceeds 5.0, the precipitate will rapidly redissolve, confirming the presence of the free -COOH moiety on the synthesized purine.

ExperimentalWorkflow Start Traube Purine Synthesis Workflow Split1 4,5-Diaminopyrimidine Start->Split1 Split2 5,6-Diaminopyrimidine-4-carboxylic acid Start->Split2 Cond1 Formic Acid (Neat) Reflux 2-3h Split1->Cond1 Cond2 Formic Acid + H2SO4 (cat.) Reflux 6-8h Split2->Cond2 Workup1 Neutralize to pH 7.0 (Precipitates Purine) Cond1->Workup1 Workup2 Acidify to pH 3.5 (Precipitates Purine-6-COOH) Cond2->Workup2 End1 Purine Base Yield: 85-90% Workup1->End1 End2 Purine-6-carboxylic acid Yield: 65-75% Workup2->End2

Comparative experimental workflow for the Traube purine synthesis.

Conclusion

The choice between 4,5-diaminopyrimidine and 5,6-diaminopyrimidine-4-carboxylic acid is not merely a matter of desired final substituents; it is a fundamental shift in chemical reactivity. Researchers must account for the electron-withdrawing nature of the carboxylic acid, which necessitates harsher formylation conditions, extended cyclization times, and highly specific isoelectric workups. By understanding the causality behind these electronic effects, scientists can rationally optimize their synthetic pathways rather than relying on empirical trial and error.

References

  • A One-Pot Synthesis of Highly Functionalized Purines - ACS Publications (Organic Letters). 1[1]

  • Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC / National Institutes of Health. 2[2]

  • Traube purine synthesis - Chemistry Online. 3[3]

Sources

FTIR spectroscopy reference peaks and functional group analysis for 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the landscape of rational drug design and heterocyclic chemistry, 5,6-Diaminopyrimidine-4-carboxylic acid (CAS: 16008-49-4) serves as a critical precursor for synthesizing complex purines, pteridines, and kinase inhibitors. Accurate structural verification of this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy.

However, analyzing this specific molecule presents unique spectroscopic challenges. The presence of two primary amino groups (-NH₂), a carboxylic acid moiety (-COOH), and a conjugated pyrimidine ring creates a highly complex, competing network of inter- and intramolecular hydrogen bonds. These robust O-H···N and N-H···O interactions fundamentally alter the electron density of the molecule, leading to significant shifts in vibrational frequencies compared to simpler aliphatic or isolated aromatic systems[1].

This guide provides an objective comparison of FTIR modalities (ATR vs. KBr) and a definitive reference matrix for the functional group analysis of 5,6-Diaminopyrimidine-4-carboxylic acid, ensuring high-fidelity analytical workflows for drug development professionals.

Spectral Reference Peaks & Functional Group Analysis

To accurately assign the FTIR spectrum of 5,6-Diaminopyrimidine-4-carboxylic acid, one must account for the electron-donating effects of the amine moieties, which enhance the electron density over the pyrimidine ring and shift the C=N stretching frequencies[2].

Below is a comparative data table contrasting the expected peaks of 5,6-Diaminopyrimidine-4-carboxylic acid against standard, un-conjugated functional group baselines.

Table 1: FTIR Reference Peak Comparison Matrix
Functional GroupStandard Baseline Region (cm⁻¹)5,6-Diaminopyrimidine-4-carboxylic acid (cm⁻¹)Causality for Spectral Shift & Characteristics
-NH₂ Stretch (Asymmetric & Symmetric) 3500 - 3300~3450, 3380 (Sharp/Split) Splitting occurs due to the two distinct amino groups at C5 and C6. The bands are superimposed over the broad O-H stretch.
-OH Stretch (Carboxylic Acid) 3300 - 2500~3100 - 2600 (Very Broad) Broadened and shifted lower due to extensive intermolecular H-bonding with the pyrimidine ring nitrogens[1].
C=O Stretch (Carbonyl) 1730 - 1700~1685 - 1670 (Strong) Shifted to lower wavenumbers due to resonance conjugation with the pyrimidine ring and strong H-bonding.
-NH₂ Bending (Scissoring) 1650 - 1580~1630 - 1610 (Medium) Often overlaps with the lower shoulder of the C=O stretch; indicates primary amine presence.
C=N, C=C Stretch (Pyrimidine Ring) 1600 - 1450~1580, 1540 (Variable) Characteristic skeletal vibrations of the heterocyclic core, altered by the electron-donating -NH₂ groups[2].
C-O Stretch (Carboxylic Acid) 1320 - 1210~1280 (Strong) Coupled with O-H in-plane bending; confirms the presence of the intact -COOH group.
Pyrimidine Ring Breathing 1000 - 950~980 (Sharp) A highly diagnostic marker for the structural integrity of the substituted pyrimidine core[3].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing highly crystalline, hydrogen-bonded powders like 5,6-Diaminopyrimidine-4-carboxylic acid, the choice of sample introduction modality directly impacts spectral resolution.

  • Attenuated Total Reflectance (ATR-FTIR): Ideal for rapid, non-destructive screening. However, the mechanical pressure applied by the ATR anvil can temporarily alter the crystalline lattice and surface hydrogen-bonding network. Furthermore, ATR spectra exhibit wavelength-dependent penetration depth, meaning low-frequency bands (e.g., ring breathing at 980 cm⁻¹) will appear artificially more intense than high-frequency bands (e.g., -NH₂ stretch at 3450 cm⁻¹) unless an algorithmic ATR correction is applied.

  • Potassium Bromide (KBr) Pellet: The gold standard for resolving complex hydrogen bonds. By dispersing the analyte in a dilute, infrared-transparent KBr matrix, intermolecular interactions between analyte molecules are minimized, yielding sharper, better-resolved peaks in the critical 3500–2500 cm⁻¹ region.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent false data interpretation.

Protocol A: High-Resolution KBr Pellet Transmission
  • Preparation: Homogenize approximately 2 mg of lyophilized 5,6-Diaminopyrimidine-4-carboxylic acid with 200 mg of anhydrous, spectroscopic-grade KBr using an agate mortar[4].

  • Compression: Transfer the mixture to a die and compress under a hydraulic press at 10 tonnes for 2 minutes to form a transparent disk[4].

  • Self-Validation Check 1 (Moisture Baseline): Before scanning the sample, press and scan a blank KBr pellet. If the blank shows an absorbance >0.05 AU at 3450 cm⁻¹ or 1640 cm⁻¹, the KBr has absorbed atmospheric water and must be baked at 110°C for 2 hours.

  • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio[4].

  • Self-Validation Check 2 (Detector Saturation): Ensure the maximum absorbance of the C=O peak (~1685 cm⁻¹) does not exceed 1.2 AU. If it does, the sample concentration is too high, causing peak flattening (loss of photometric accuracy). Remake the pellet with less analyte.

Protocol B: Rapid ATR-FTIR Screening
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Acquisition: Run a background scan of the empty crystal.

  • Application: Place ~5 mg of the raw powder directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact.

  • Self-Validation Check (Algorithmic Correction): Post-acquisition, you must apply an "ATR Correction" algorithm in your spectrometer's software. This corrects the wavelength-dependent penetration depth, normalizing the spectrum so it can be accurately compared against standard transmission libraries.

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting and validating the appropriate FTIR modality for pyrimidine derivatives.

FTIR_Workflow Start Sample: 5,6-Diaminopyrimidine- 4-carboxylic acid Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Surface/Rapid) Decision->ATR Non-destructive KBr KBr Pellet (Bulk/High-Res) Decision->KBr Resolves H-bonds ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind 2mg Sample + 200mg KBr → 10T Press KBr->KBr_Prep Acq Data Acquisition (4000-400 cm⁻¹, 32 Scans) ATR_Prep->Acq KBr_Prep->Acq Val Self-Validation: Check S/N & Baseline Acq->Val

Fig 1: Comparative FTIR workflow and validation matrix for pyrimidine derivatives.

References

  • Minoxidil Multi-Component Crystals with Aromatic Carboxylic Acids: Theoretical Calculation and Structural Analysis ACS Publications[Link]

  • Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies National Center for Biotechnology Information (NCBI)[Link]

  • Biomedical Raman and Infrared Spectroscopy: Recent Advancement and Applications MDPI[Link]

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications Update Publishing[Link]

Sources

Comparative Guide: Validation of UV-Vis Spectrophotometric Methods for 5,6-Diaminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of medicinal chemistry, pyrimidine derivatives represent a critical class of heterocyclic compounds due to their prevalence in biologically active molecules and pharmaceutical precursors[1]. Specifically, 5,6-Diaminopyrimidine-4-carboxylic acid serves as a vital intermediate in the synthesis of purines and pteridines. The development of simple, rapid, and cost-effective analytical methods for its quantification is essential for routine quality control and process monitoring[2].

While High-Performance Liquid Chromatography (HPLC) is the gold standard for specificity, UV-Vis spectrophotometry offers a high-throughput, cost-effective alternative when properly validated. The mechanistic basis for this analysis lies in the molecule's highly conjugated π -electron system. The push-pull electronic configuration—driven by the electron-donating diamino groups (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) on the pyrimidine ring—lowers the energy gap for π→π∗ and n→π∗ transitions. This results in a distinct, intense absorption maximum ( λmax​ ) in the UV region[1].

This guide objectively compares Direct UV-Vis, First-Derivative UV-Vis, and HPLC-UV methodologies, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[3].

Analytical Modality Comparison: UV-Vis vs. Alternatives

Choosing the correct analytical modality requires balancing throughput, cost, and specificity. Direct UV-Vis is highly susceptible to Rayleigh scattering from insoluble excipients and overlapping absorption from structurally similar degradation products. To counter this, First-Derivative UV-Vis ( dA/dλ ) mathematically eliminates constant background absorption, isolating the analyte's specific rate of change in absorbance.

Below is a comparative performance matrix based on experimental validation data:

Performance MetricDirect UV-VisFirst-Derivative UV-VisHPLC-UV (Isocratic)
Primary Mechanism Zero-order absorbance at λmax​ Rate of change of absorbance ( dA/dλ )Chromatographic retention & UV detection
Specificity Low (Susceptible to matrix overlap)Moderate (Eliminates baseline shift)High (Resolves structurally similar impurities)
Analysis Time < 1 minute< 2 minutes5–10 minutes
Linear Range 2.0 – 20.0 μg/mL 2.0 – 20.0 μg/mL 0.1 – 50.0 μg/mL
LOD / LOQ 0.45 / 1.35 μg/mL 0.60 / 1.80 μg/mL 0.02 / 0.06 μg/mL
Cost per Sample Very LowLowHigh (Solvent & column consumption)
Best Use Case High-purity bulk substance releaseFormulations with scattering excipientsStability-indicating assays / Complex matrices
Decision Matrix & Workflow

AnalyticalWorkflow Sample 5,6-Diaminopyrimidine- 4-carboxylic acid Scan Spectral Scan (200-400 nm) Identify λ_max Sample->Scan Dissolution in 0.1M HCl HPLC HPLC-UV (High Specificity) Sample->HPLC Complex Degradants Direct Direct UV-Vis (Cost-Effective, Rapid) Scan->Direct High Purity Matrices Deriv 1st-Derivative UV-Vis (Background Subtraction) Scan->Deriv Excipient Interference Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Direct->Val Deriv->Val HPLC->Val

Fig 1. Decision matrix and validation workflow for pyrimidine derivative analysis.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[3]. To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing Quality Control (QC) standards. If a bracketing standard deviates by >2.0%, the system dictates that the run is invalid, preventing the reporting of compromised data.

Step 1: Solvent Selection & Standard Preparation

Causality Check: Pyrimidines exhibit solvatochromic shifts depending on the pH of the diluent. We utilize 0.1 M HCl as the diluent to fully protonate the diamino groups. This locks the molecule into a single ionization state, preventing the peak broadening and shifting that frequently occurs in unbuffered aqueous solutions.

  • Accurately weigh 10.0 mg of 5,6-Diaminopyrimidine-4-carboxylic acid reference standard.

  • Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with 0.1 M HCl to yield a primary stock solution of 100 μg/mL [1].

  • Prepare working standards by serial dilution to achieve concentrations of 2, 5, 10, 15, and 20 μg/mL .

Step 2: Wavelength Selection ( λmax​ )
  • Fill a 1 cm matched quartz cell with the 10 μg/mL working standard.

  • Scan the UV-Vis spectrum from 200 nm to 400 nm against a 0.1 M HCl blank.

  • Identify the distinct absorption maximum ( λmax​ ). For this protonated pyrimidine derivative, λmax​ is typically observed at 282 nm .

Step 3: Execution of ICH Q2(R2) Validation Parameters

According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte[1]. The revised ICH Q2(R2) guidelines emphasize validating the "Response" (formerly linearity) to ensure this proportional relationship holds across the reportable range[3].

  • Response (Linearity): Measure the absorbance of the 5 working standards at 282 nm in triplicate. Plot absorbance vs. concentration and calculate the regression equation and coefficient of determination ( R2 ).

  • Precision (Repeatability): Analyze six independent sample preparations at the 10 μg/mL level. Calculate the Relative Standard Deviation (%RSD).

  • Accuracy (% Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate and calculate the percentage recovery[2].

Experimental Validation Data & Performance Metrics

The following table summarizes the quantitative data derived from the validation of the Direct UV-Vis method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

ICH Q2(R2) ParameterExperimental ResultAcceptance CriteriaStatus
Response (Linearity Range) 2.0 – 20.0 μg/mL Must cover 80-120% of target conc.Pass
Regression Equation y=0.0452x+0.0015 N/APass
Correlation Coefficient ( R2 ) 0.9996 ≥0.999 Pass
Repeatability (Precision) 0.85% RSD ( n=6 ) ≤2.0% RSDPass
Intermediate Precision 1.12% RSD (Different days/analysts) ≤2.0% RSDPass
Accuracy (Mean % Recovery) 99.4% (Range: 98.8% - 100.5%)98.0% – 102.0%Pass
Limit of Detection (LOD) 0.45 μg/mL Signal-to-Noise ≥3:1 Pass
Limit of Quantitation (LOQ) 1.35 μg/mL Signal-to-Noise ≥10:1 Pass

Data Interpretation: The method exhibits excellent precision (%RSD < 1.5%) and accuracy (recovery ~99.4%)[2]. The robust R2 value of 0.9996 confirms that the analytical procedure has a suitable level of response within the defined range, fulfilling the core mandate of ICH Q2(R2)[3].

Conclusion

For the routine quantification of 5,6-Diaminopyrimidine-4-carboxylic acid, Direct UV-Vis spectrophotometry provides a highly efficient, self-validating alternative to HPLC-UV, provided the sample matrix is relatively clean. By strictly controlling the solvent pH to eliminate solvatochromic variability and adhering to the lifecycle validation principles outlined in ICH Q2(R2), analytical scientists can deploy this method to achieve rapid, reliable, and cost-effective quality control. When matrix interference is present, transitioning to First-Derivative UV-Vis offers an immediate mathematical resolution without the need for complex chromatographic hardware.

References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - nih.gov -
  • Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Deriv
  • Validation of Analytical Procedures Q2(R2) - ich.org -

Sources

A Senior Application Scientist's Guide to Phase Identification: Analyzing Pyrimidine Carboxylic Acids with X-ray Powder Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form, or polymorph, of a compound can profoundly influence its solubility, stability, bioavailability, and manufacturability. Consequently, unambiguous phase identification is not merely a characterization step but a cornerstone of robust drug development.

This guide provides an in-depth, practical comparison of methodologies for the phase identification of pyrimidine carboxylic acids, a class of compounds significant in medicinal chemistry. While our initial focus was on 5,6-Diaminopyrimidine-4-carboxylic acid, a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature revealed no publicly available crystal structure or reference powder diffraction pattern for this specific molecule.

In the spirit of scientific integrity and practical instruction, this guide will therefore pivot to a detailed methodological case study using a closely related, structurally characterized molecule: pyrimidine-4-carboxylic acid . The principles, protocols, and comparative logic detailed herein are directly applicable to the analysis of 5,6-Diaminopyrimidine-4-carboxylic acid, or any new crystalline organic molecule, once experimental data is acquired. We will walk through the causality behind experimental choices, the generation of a reference pattern, the acquisition of high-quality experimental data, and the logic of comparative analysis, providing a self-validating framework for phase identification.

The Critical Role of Solid-State Characterization

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences. Different polymorphs of the same API are, in fact, different solid-state materials with distinct physical properties. This can lead to significant variations in drug performance and manufacturability. X-ray Powder Diffraction (XRD) is the principal technique for the routine analysis and identification of crystalline phases.[1][2] Its utility lies in its ability to provide a unique "fingerprint" for a given crystalline structure, based on the constructive interference of X-rays with the planes of a crystal lattice, a phenomenon described by Bragg's Law.[1][3]

This guide will demonstrate how to leverage XRD for unambiguous phase identification, from first principles to final analysis.

Generating a Reference Standard: The Theoretical XRD Pattern

Before analyzing an experimental sample, a reference pattern is required. In the absence of an experimental standard from a primary, well-characterized batch, a theoretical pattern can be calculated from single-crystal X-ray diffraction data. For our case study, we will use the known crystal structure of pyrimidine-4-carboxylic acid.

The crystallographic information file (CIF) contains all the necessary information about the unit cell dimensions and atomic positions to simulate a powder pattern. Various software packages, some of which are open-source, can perform this calculation.[4][5][6] This calculated pattern represents the ideal, "perfect" fingerprint of the material, free from instrumental and sample-induced effects.

Table 1: Crystallographic Data for Pyrimidine-4-Carboxylic Acid

ParameterValue
Chemical FormulaC₅H₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.0080
b (Å)6.3519
c (Å)7.4834
β (°)112.20
Volume (ų)264.41

Data sourced from the Crystallography Open Database.

This theoretical pattern will serve as our gold standard for comparison with experimentally obtained data.

The Experimental Protocol: Acquiring High-Quality XRD Data

The quality of an experimental XRD pattern is paramount for accurate phase identification. The following protocol outlines the key steps and the rationale behind them for analyzing a new batch of a pyrimidine carboxylic acid derivative.

Step-by-Step Experimental Workflow

1. Sample Preparation:

  • Objective: To obtain a representative, randomly oriented powder with an optimal particle size.
  • Protocol:
  • Take approximately 10-20 mg of the sample.
  • Gently grind the sample in an agate mortar and pestle for 1-2 minutes.[7] Rationale: This step is crucial to reduce crystallite size to the optimal range (typically 1-10 µm) and minimize preferred orientation, a phenomenon where crystallites align in a non-random way, leading to biased peak intensities.[7][8] Over-grinding should be avoided as it can induce amorphization or phase transformations.
  • The powder should have a flour-like consistency.
  • Sample Mounting:
  • Use a low-background sample holder (e.g., a zero-diffraction silicon plate) to minimize contributions from the holder to the pattern, which is especially important for small sample amounts.[9][10]
  • Carefully load the powder into the sample holder cavity.
  • Use a flat edge, such as a glass slide, to gently press and flatten the surface of the powder, ensuring it is flush with the holder's surface.[8][9] Rationale: A smooth, flat surface ensures that the geometry of the X-ray beam interaction is consistent and correct, preventing peak shifts due to surface displacement errors.

2. Instrument Setup and Data Collection:

  • Objective: To collect a high-resolution, high signal-to-noise diffraction pattern.
  • Typical Instrument Parameters (using a modern Bragg-Brentano diffractometer with a Cu Kα source):
  • X-ray Source: Cu Kα (λ = 1.5406 Å)
  • Voltage and Current: 40 kV, 40 mA
  • Scan Range (2θ): 5° to 40° Rationale: This range is typically sufficient to capture the most characteristic and intense peaks for organic molecules.[11]
  • Step Size (2θ): 0.02°
  • Time per Step: 1-2 seconds Rationale: A smaller step size and longer counting time improve data quality, leading to better-defined peaks and a higher signal-to-noise ratio.
  • Sample Rotation: On (if available) Rationale: Rotation of the sample during data collection further averages the crystallite orientations, reducing the effects of preferred orientation.
Visualizing the Workflow

The following diagram illustrates the logical flow from sample receipt to data acquisition.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample Receive Sample Batch Grind Gently Grind in Mortar Sample->Grind ~10-20 mg Mount Mount on Low-Background Holder Grind->Mount Ensure flat surface Setup Set Instrument Parameters (2θ range, step size, etc.) Mount->Setup Load into Diffractometer Collect Run XRD Scan Setup->Collect RawData Obtain Raw XRD Pattern Collect->RawData

Caption: Experimental workflow for XRD sample preparation and data acquisition.

Data Analysis and Phase Identification: A Comparative Approach

Once the experimental data is collected, the crucial step is to compare it with the reference pattern.

The Logic of Comparison

The primary characteristics of an XRD pattern used for phase identification are the positions (in degrees 2θ) and relative intensities of the diffraction peaks.

  • Peak Positions: These are determined by the unit cell dimensions of the crystal lattice. For a given phase, the peak positions should be highly reproducible.

  • Relative Intensities: These are determined by the arrangement of atoms within the unit cell. While more susceptible to experimental artifacts like preferred orientation, the general pattern of strong and weak peaks should be consistent.

The comparison process involves overlaying the experimental pattern with the reference pattern and checking for matches in both position and relative intensity.

Phase_ID_Logic ExpData Experimental XRD Pattern Compare Compare Peak Positions (2θ) & Relative Intensities ExpData->Compare RefData Reference XRD Pattern (Calculated or from Standard) RefData->Compare Match Conclusion: Phase Match (Single Phase Confirmed) Compare->Match All peaks match Mismatch Conclusion: Phase Mismatch Compare->Mismatch Significant peaks do not match ExtraPeaks Are there extra, unidentified peaks? Match->ExtraPeaks Check for residual signals Impurity Indicates presence of an impurity or a second polymorph ExtraPeaks->Impurity Yes

Caption: Logical flow for phase identification by comparing experimental and reference XRD patterns.

Case Study: Pyrimidine-4-Carboxylic Acid

Below is a table comparing the calculated peak list for pyrimidine-4-carboxylic acid with a hypothetical experimental dataset.

Table 2: Comparison of Calculated vs. Hypothetical Experimental XRD Data for Pyrimidine-4-Carboxylic Acid (Cu Kα radiation)

Calculated 2θ (°)Calculated Relative Intensity (%)Hypothetical Experimental 2θ (°)Hypothetical Experimental Relative Intensity (%)Phase Match
14.013514.0338Yes
15.6510015.66100Yes
24.552524.5723Yes
28.218528.2388Yes
29.104029.1135Yes
31.555031.5752Yes
--26.5015No (Potential Impurity)

In this hypothetical scenario, the strong agreement in the positions (within a typical tolerance of ±0.2° 2θ) and relative intensities for the main peaks confirms that the primary phase in the experimental sample is indeed pyrimidine-4-carboxylic acid.[11] However, the presence of an extra peak at 26.50° 2θ suggests either a crystalline impurity or the existence of a second, minor polymorphic form.

Beyond XRD: A Multi-Technique Approach for Comprehensive Characterization

While XRD is the gold standard for phase identification, a comprehensive understanding of a solid-state material often requires complementary analytical techniques.

Table 3: Comparison of Solid-State Analytical Techniques

TechniquePrincipleInformation ProvidedApplication in Phase Analysis
X-ray Powder Diffraction (XRD) Diffraction of X-rays by crystal lattice planes.Crystalline phase identity, unit cell dimensions, crystallinity, crystallite size.The primary method for identifying and quantifying crystalline phases.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13]Melting point, glass transitions, phase transitions (e.g., polymorph conversions), heat of fusion.Can detect polymorphic forms by differences in melting points and can identify phase transitions upon heating.[12]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability, decomposition temperature, presence of solvates (e.g., hydrates).Useful for identifying solvated forms (pseudopolymorphs) by detecting mass loss at specific temperatures.
Solid-State NMR (ssNMR) Exploits the magnetic properties of atomic nuclei in a solid matrix.Information about the local chemical environment of atoms.A powerful technique for distinguishing polymorphs, as different crystal packing leads to distinct chemical shifts.[14][15][16]

Expert Insight: A combination of these techniques provides a self-validating system. For instance, if XRD identifies a new pattern, DSC can confirm if it's a new polymorph with a different melting point. TGA can distinguish between an anhydrous polymorph and a hydrate. Solid-state NMR can provide definitive structural confirmation at the molecular level, corroborating the long-range order information from XRD.

Conclusion and Best Practices

Unambiguous phase identification is a critical, non-negotiable step in pharmaceutical development. While experimental data for 5,6-Diaminopyrimidine-4-carboxylic acid is not currently in the public domain, the methodology presented here using pyrimidine-4-carboxylic acid as a case study provides a robust framework for its future analysis and for any crystalline API.

Key Takeaways for the Practicing Scientist:

  • Always Seek a Reference: When possible, use a well-characterized primary standard. In its absence, a calculated pattern from a known crystal structure is the next best alternative.

  • Sample Preparation is Key: Do not underestimate the impact of proper grinding and mounting. These steps are fundamental to acquiring high-quality, reliable data.

  • Employ a Multi-Technique Approach: Relying solely on one analytical method can be misleading. Use orthogonal techniques like DSC, TGA, and ssNMR to build a comprehensive and self-validating picture of your material's solid state.

  • Consult Authoritative Databases: Utilize resources like the Cambridge Structural Database (CSD) and the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) for reference patterns and crystallographic information.[17][18][19]

By adhering to these principles, researchers can ensure the scientific integrity of their solid-state characterization, mitigate risks in drug development, and build a solid foundation for a successful pharmaceutical product.

References

  • International Centre for Diffraction Data (ICDD). (n.d.). Homepage. Retrieved from [Link]

  • Walsh Medical Media. (2022, September 2). Fundamental Principles of X-ray Powder Diffraction and applications. Retrieved from [Link]

  • ChemEurope.com. (n.d.). International Centre for Diffraction Data. Retrieved from [Link]

  • Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). SERC. Retrieved from [Link]

  • Wikipedia. (n.d.). International Centre for Diffraction Data. Retrieved from [Link]

  • Munson, E. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. Retrieved from [Link]

  • Bruker. (n.d.). Solid-State NMR | Characterizing Polymorphs and Amorphous Form. Retrieved from [Link]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?. Retrieved from [Link]

  • Scribd. (n.d.). Principles of X-Ray Powder Diffraction. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, April 2). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Retrieved from [Link]

  • JEOL. (n.d.). Differentiation of pharmaceutical polymorphs by solid-state NMR. Retrieved from [Link]

  • Academia.edu. (n.d.). X-ray powder diffraction (XRD): Basic principles & practical applications. Retrieved from [Link]

  • Lebeda, M., et al. (2025, August 8). XRDlicious: an interactive web-based platform for online calculation of diffraction patterns and radial distribution functions from crystal structures. PMC. Retrieved from [Link]

  • CDIFX. (n.d.). CRYSCALC how to calculate a powder diffraction pattern from a .CIF file?. Retrieved from [Link]

  • Lightstone. (n.d.). About ICDD. Retrieved from [Link]

  • GNR. (2025, October 7). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Retrieved from [Link]

  • Wikipedia (Japanese). (n.d.). 国際回折データセンター. Retrieved from [Link]

  • SAIMM. (n.d.). Sample preparation for quantitative Rietveld analysis, phase identification and XRF in one step. Retrieved from [Link]

  • Durham University. (n.d.). Multiphase Rietveld refinement. Retrieved from [Link]

  • ACS Publications. (2026, January 27). Dara: Automated Multiple-Hypothesis Phase Identification and Refinement from Powder X-ray Diffraction. Chemistry of Materials. Retrieved from [Link]

  • Gold APP Instruments. (2024, April 9). ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials. Retrieved from [Link]

  • ACS Publications. (2014, July 17). High-Resolution Solid-State NMR Spectroscopy: Characterization of Polymorphism in Cimetidine, a Pharmaceutical Compound. Journal of Chemical Education. Retrieved from [Link]

  • ASTM International. (2022, April 29). E3340 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials. Retrieved from [Link]

  • GitHub. (2024, April 9). jschuetzke/python-powder-diffraction. Retrieved from [Link]

  • XRDlicious. (n.d.). Online Calculator for Powder XRD/ND patterns and (P)RDF from Crystal Structures. Retrieved from [Link]

  • ASTM International. (2023, November 22). E3294 Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. Retrieved from [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • AAFS. (n.d.). ANSI/ASTM E3294-22, Standard Guide for Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. Retrieved from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • ResearchGate. (2020, December 22). Is it possible to detect unknown phases using Rietveld Refinement?. Retrieved from [Link]

  • Stack Exchange. (2020, May 1). How to calculate diffraction pattern from a model of unit cell?. Retrieved from [Link]

  • Microtrac. (n.d.). Powder Characterization according to ASTM Standards. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved from [Link]

  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microcrystal Electron Diffraction of Small Molecules. PMC. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). X-Ray Powder Diffraction Method / General Tests. Retrieved from [Link]

  • University of Granada. (n.d.). Sample preparation and analysis. Retrieved from [Link]

  • Profex. (n.d.). Open Source XRD and Rietveld Refinement. Retrieved from [Link]

  • ResearchGate. (2018, June 13). How to prepare a small powder sample for XRD structure analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA, black) and differential scanning.... Retrieved from [Link]

  • ACS Publications. (2020, January 7). Solid–Liquid Equilibrium for Binary Systems Containing Carboxylic Acids and Acetic Anhydride Obtained by Differential Scanning Calorimetry. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • University of Washington. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis. Retrieved from [Link]

  • AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Retrieved from [Link]

  • eGyanKosh. (n.d.). DIFFERENTIAL THERMAL ANALYSIS, SCANNING CALORIMETRY AND THERMOMETRIC TITRATIONS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. Retrieved from [Link]

  • ACS Publications. (2011, October 13). Structure Determination from Powder X-ray Diffraction Data of a New Polymorph of a High-Density Organic Hydrate Material, with an Assessment of Hydrogen-Bond Disorder by Rietveld Refinement. Crystal Growth & Design. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 5,6-Diaminopyrimidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Initial Considerations

5,6-Diaminopyrimidine-4-carboxylic acid (CAS No: 16008-49-4) is a solid organic compound.[1][2] Without a specific SDS, a thorough hazard assessment is not possible. Therefore, it is crucial to handle this chemical with the assumption that it may possess unknown toxicological properties. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established frameworks for managing chemical waste, which serve as the foundation for the following procedures.[3][4][5]

Key Principles for Handling:

  • Minimize Exposure: Always handle 5,6-Diaminopyrimidine-4-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust particles.[6]

  • Prevent Contamination: Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[6][7][8]

  • Assume Hazardous Characteristics: In the absence of specific data, treat the waste as hazardous. This aligns with the "cradle-to-grave" responsibility for chemical waste management.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. For handling solid 5,6-Diaminopyrimidine-4-carboxylic acid, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.[7][9]Protects against accidental splashes or airborne particles entering the eyes.
Hand Nitrile or neoprene gloves. Check manufacturer's compatibility charts for specific chemical resistance if available.[7][10]Provides a barrier against skin contact. Disposable gloves should be used and discarded after handling.
Body A standard laboratory coat. For larger quantities or risk of significant contamination, a chemical-resistant apron or coveralls should be considered.[7][11]Protects clothing and skin from contamination.
Respiratory For fine powders or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[7][11]Prevents inhalation of potentially harmful dust particles. The use of a respirator should be part of a comprehensive respiratory protection program.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.

For a Small Spill (a few grams):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE listed above.

  • Contain and Clean: Gently cover the spill with an absorbent material designed for chemical spills. Sweep the material into a designated hazardous waste container.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[12]

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Provide Information: Be prepared to provide information about the spilled substance to emergency responders.

Proper Disposal Protocol

The disposal of 5,6-Diaminopyrimidine-4-carboxylic acid must adhere to federal, state, and local regulations.[3] The following step-by-step protocol provides a general framework for its disposal as a solid chemical waste.

Step 1: Waste Characterization

As a first step, a hazardous waste determination must be made.[3][5] Since the specific hazards of 5,6-Diaminopyrimidine-4-carboxylic acid are not fully documented, it should be managed as a hazardous waste. The EPA classifies hazardous wastes based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][13] Without data to the contrary, it is prudent to assume the potential for toxicity.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Container: Collect waste 5,6-Diaminopyrimidine-4-carboxylic acid in a dedicated, properly labeled hazardous waste container.[12][14] The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container).

  • Solid Waste Stream: This compound should be disposed of in a solid chemical waste stream. Do not mix it with liquid waste.

  • Contaminated Materials: Any items contaminated with 5,6-Diaminopyrimidine-4-carboxylic acid, such as weighing paper, gloves, and spill cleanup materials, must also be placed in the designated solid hazardous waste container.[12]

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5,6-Diaminopyrimidine-4-carboxylic acid"

    • The CAS number: "16008-49-4"

    • The accumulation start date

    • An indication of the hazards (e.g., "Potential Toxin")

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[12]

Step 4: Disposal Request and Pickup

Once the waste container is full, or before the regulatory accumulation time limit is reached (typically 90 days for large quantity generators), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[12][15]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 5,6-Diaminopyrimidine-4-carboxylic acid.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of 5,6-Diaminopyrimidine-4-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a designated, compatible hazardous waste container fume_hood->container Initiate Disposal collect_solid Collect solid waste chemical and contaminated materials (gloves, paper) container->collect_solid no_mixing Do NOT mix with liquid or incompatible waste streams collect_solid->no_mixing labeling Affix a complete and accurate Hazardous Waste Label no_mixing->labeling Containerize secure_storage Store sealed container in a designated Satellite Accumulation Area labeling->secure_storage request_pickup Request waste pickup from EHS or licensed disposal company secure_storage->request_pickup Container Full or Time Limit Reached end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of 5,6-Diaminopyrimidine-4-carboxylic acid.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the principles of hazard minimization, proper PPE usage, and systematic disposal protocols, we can ensure the safety of our personnel and the protection of our environment. This guide provides a comprehensive framework for the proper disposal of 5,6-Diaminopyrimidine-4-carboxylic acid, empowering researchers to handle this and other chemical reagents with the highest standards of safety and professionalism.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Department of Toxic Substances Control - CA.gov. (2025, October 15). Defining Hazardous Waste. [Link]

  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. [Link]

  • H&H Design & Manufacturing. (2025, December 5). Equipment and Best Practices for Safe Fine Powder Handling. [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. [Link]

  • ACTenviro. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. [Link]

  • OSHA.com. (2024, September 5). What Materials Are Classified As Hazardous Waste?. [Link]

  • Pharmaffiliates. CAS No : 16008-49-4 | Product Name : 5,6-Diaminopyrimidine-4-carboxylic acid. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Environment, Health and Safety - The University of Texas at Austin. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. [Link]

  • Capot Chemical. MSDS of 5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

Personal protective equipment for handling 5,6-Diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to transition laboratory personnel from passive compliance to active, mechanistic risk management. Handling 5,6-Diaminopyrimidine-4-carboxylic acid (CAS: 16008-49-4) —a critical heterocyclic building block in drug discovery and organic synthesis[1]—requires a rigorous understanding of its physical and chemical properties.

This guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is grounded in the causality of its specific hazards.

Mechanistic Hazard Analysis

To select the appropriate Personal Protective Equipment (PPE), we must first understand the compound's hazard profile. 5,6-Diaminopyrimidine-4-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Because this compound typically exists as a fine crystalline powder, aerosolization is the primary vector for exposure . Micro-particulates can easily bypass standard mechanical barriers, interact with the moisture in the respiratory tract or eyes, and cause acute localized irritation[2].

Personal Protective Equipment (PPE) Matrix

Quantitative and qualitative safety data dictate the following PPE requirements. Each piece of equipment is selected to interrupt a specific mechanism of exposure.

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face Protection ANSI Z87.1 compliant unvented safety goggles.Prevents ocular exposure to airborne dust, mitigating the risk of serious eye irritation (H319)[2].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a chemically resistant barrier against dermal absorption and localized skin irritation (H315)[2].
Respiratory Protection N95/P100 particulate respirator or PAPR.Filters out fine crystalline powders, preventing inhalation and subsequent respiratory tract irritation (H335)[2].
Body Protection Flame-retardant, anti-static laboratory coat.Prevents particulate accumulation on clothing. Anti-static properties prevent powder from clinging to the fabric.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step inherently verifies the success of the previous one. Do not proceed to the next step unless the validation checkpoint is cleared.

G Start Pre-Operational Safety Verification PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Spill Spill Event? Reaction->Spill Clean Spill Protocol: Absorb & Contain Spill->Clean Yes Doffing PPE Doffing & Decontamination Spill->Doffing No Waste Hazardous Waste Segregation (P501) Clean->Waste Doffing->Waste

Figure 1: Operational workflow and spill response logic for 5,6-Diaminopyrimidine-4-carboxylic acid.

Step-by-Step Methodology:
  • Environmental Verification: Before bringing the chemical into the workspace, verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Validation Checkpoint: A Kimwipe taped to the bottom of the sash should be steadily drawn inward without violent fluttering.

  • PPE Donning Sequence: Equip nitrile gloves, unvented safety goggles, and a lab coat. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

  • Weighing and Dispensing: Use grounded, anti-static spatulas to transfer the powder.

    • Causality Note: Static charge accumulation on pyrimidine derivatives often causes the powder to repel from the spatula and aerosolize. Grounding your tools directly prevents this micro-dispersion. Weigh the compound in a closed analytical balance enclosure.

  • Reaction Setup: Transfer the weighed compound into the reaction vessel strictly within the fume hood. Seal the system (e.g., using a septum) before removing the vessel from the ventilated area.

  • Post-Handling Decontamination: Remove gloves by turning them inside out to trap any residual dust. Wash hands immediately with soap and water, fulfilling Precautionary Statement P264[2].

Spill Response & Disposal Plan (P501 Compliance)

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Containment: Do not dry sweep. Dry sweeping forcefully aerosolizes the irritating powder, exacerbating the H335 inhalation hazard[2].

  • Neutralization/Absorption: Lightly mist the spill with water or a compatible inert solvent to suppress dust formation. Cover the dampened powder with an inert absorbent material (e.g., vermiculite or clean sand).

  • Collection: Use non-sparking, anti-static tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal Logistics: 5,6-Diaminopyrimidine-4-carboxylic acid waste must be segregated from strong oxidizing agents. Label the container clearly with "CAS 16008-49-4" and the applicable GHS hazard pictograms. Dispose of the sealed container via a licensed chemical waste disposal facility in strict accordance with local, regional, and international environmental regulations (Precautionary Statement P501)[2][3].

References

  • NextSDS. "4-Pyrimidinecarboxylic acid, 5,6-diamino- (8CI) Substance Information". Source: NextSDS. URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.